Methylzinc chloride

Catalog No.
S6642848
CAS No.
5158-46-3
M.F
CH3ClZn
M. Wt
115.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylzinc chloride

CAS Number

5158-46-3

Product Name

Methylzinc chloride

IUPAC Name

carbanide;chlorozinc(1+)

Molecular Formula

CH3ClZn

Molecular Weight

115.9 g/mol

InChI

InChI=1S/CH3.ClH.Zn/h1H3;1H;/q-1;;+2/p-1

InChI Key

NMLXKNNXODLJIN-UHFFFAOYSA-M

SMILES

[CH3-].Cl[Zn+]

Canonical SMILES

[CH3-].Cl[Zn+]

The exact mass of the compound Methylzinc chloride, 2M solution in THF is 113.921470 g/mol and the complexity rating of the compound is 4.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

methylzinc chloride safety data and handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Basic Properties

The table below summarizes the fundamental identifying information and hazardous properties of methylzinc chloride. [1]

Property Description
CAS Number 5158-46-3
Molecular Formula CH₃ClZn
Molecular Weight 115.87 g/mol
Common Form ~2.0 M solution in Tetrahydrofuran (THF)
Appearance Colorless to light yellow, turbid solution

Hazards and Safe Handling

This compound is a hazardous organometallic compound that requires careful handling. The table below lists its key hazard and safety information. [1]

Category Details

| GHS Hazard Statements | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H351: Suspected of causing cancer. | | Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | Handling Conditions | Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (PPE) including gloves and eye/face protection. The solution is highly flammable and must be kept away from ignition sources. |

Structural and Reactivity Insights

Understanding the molecular structure provides insight into its reactivity, a key consideration for safe experimental design.

  • Molecular Structure: Gas-phase studies show that monomeric this compound (ClZnCH₃) has a C3v symmetry with a linear Cl-Zn-C backbone. [2]
  • Bond Lengths: The structure is characterized by the following bond distances: [2]
    • Zn–C bond: 1.928 Å
    • Zn–Cl bond: 2.127 Å
  • Reactivity: Organozinc compounds like this compound are prominent in organic synthesis for carbon-carbon bond formation, such as in Negishi cross-coupling reactions. This high reactivity also means they can be moisture- and air-sensitive. [2]

Safety Assessment Workflow

The following diagram outlines a logical workflow for assessing the safety requirements when handling this compound, based on the hazard information presented.

Start Start: Plan Experiment with this compound Step1 Identify Primary Hazards: - Flammability (H225) - Skin/Eye Corrosion (H314) - Respiratory Irritation (H335) - Suspected Carcinogen (H351) Start->Step1 Step2 Define Control Measures: - Use fume hood - Eliminate ignition sources - Wear appropriate PPE Step1->Step2 Step3 Prepare for Emergencies: - Know eye wash/shower locations - Have spill kit ready - Review emergency procedures Step2->Step3 Step4 Proceed with Caution Step3->Step4

Key Handling Procedures

While detailed experimental protocols are not available in the search results, the following critical handling procedures must be followed based on its hazard profile. [1]

  • Handling: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from exposure to air and moisture. Use flame-resistant, dry glassware.
  • Storage: The solution should be stored in a cool, dry place, away from any oxidizing agents or sources of ignition. Ensure the container is tightly sealed.
  • First Aid Measures:
    • Inhalation: Immediately move the affected person to fresh air.
    • Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.
    • Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.
  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Organozinc compounds should be treated as hazardous waste.

A Note on a Common Name Confusion

Be aware that methylene chloride is a different chemical (CH₂Cl₂, a common solvent) with its own distinct toxicological profile, primarily concerning central nervous system depression and carcinogenic potential with chronic, high-level inhalation exposure. [3] Always verify the CAS number (5158-46-3 for this compound) to ensure you are consulting the correct safety data.

References

Organozinc Compounds: Introduction and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Organozinc compounds, among the oldest known organometallics, are characterized by a polar covalent carbon-zinc bond [1]. Their lower reactivity compared to Grignard or organolithium reagents makes them highly chemoselective, tolerating sensitive functional groups like esters and nitriles in molecular structures [2] [3]. This property is particularly advantageous for constructing complex pharmaceuticals and fine chemicals.

The table below summarizes the main classes of organozinc compounds.

Class General Formula Key Characteristics Common Uses
Diorganozinc R(_2)Zn [1] [4] Monomeric, linear structures; neutral and less Lewis acidic [1] [4] Transmetallation; precursor to other zinc reagents [2]
Organozinc Halides RZnX [1] X = Halide; associated in aggregates [2] Most common for cross-coupling; workhorse for synthesis [3] [5]
Ionic Organozincates [R(_3)Zn](^-) M(^+), [R(_4)Zn](^{2-}) M(_2^+) [1] Anionic; "Ate" complexes; enhanced solubility and modified reactivity [1] [6] Deprotonative metallation; selective cross-coupling [2]

Synthesis and Activation of Organozinc Reagents

A primary challenge in organozinc chemistry is activating zinc metal for reaction with organic halides. The formation of an organozinc reagent is a two-step process: oxidative addition to form a surface-bound intermediate, followed by solubilization [6]. Recent mechanistic studies using fluorescence microscopy have illuminated the critical role of activators in this process [6].

The table below compares common methods for generating organozinc reagents.

Method Description Key Advantages Limitations & Notes
Direct Insertion Oxidative addition of activated Zn metal into organohalide (RX) [1]. Most direct method; wide functional group tolerance with Rieke Zn [1]. Requires activated Zn (e.g., Rieke Zn, Zn/Cu, TMSCl, LiCl) [1] [6].
Transmetallation Reaction of Zn salts (e.g., ZnCl(_2), Zn(OPiv)(_2)) with organolithium or Grignard reagents [1] [5]. High yields; excellent chemoselectivity; access to functionalized organozincs [5]. Requires pre-formed, highly reactive organometallics [1].
Functional Group Exchange Exchange between a diorganozinc (R(_2)Zn) and another organometallic or halide [1]. Useful for preparing diorganozincs that are difficult to access directly [1]. Equilibrium-driven; used for specific synthetic goals [1].

Industrial synthesis has been advanced through continuous flow chemistry, enabling safer and scalable production of organozinc halides with high productivity and minimized Wurtz coupling byproducts [3].

G RX Organohalide (RX) Zn Activated Zinc Metal RX->Zn 1. Oxidative Addition SurfaceInt Surface Organozinc Intermediate Zn->SurfaceInt SolubilizedRZnX Solubilized RZnX SurfaceInt->SolubilizedRZnX 2. Solubilization Activator Activator (e.g., LiCl) Activator->SurfaceInt Accelerates

Key Reactions in Synthetic Chemistry

Organozinc reagents participate in several cornerstone reactions for C-C bond formation, crucial in complex molecule synthesis [7] [8].

Cross-Coupling Reactions
  • Negishi Coupling: A palladium- or nickel-catalyzed reaction between an organozinc reagent and an organohalide. It is a powerful method for constructing biaryl and other C-C bonds with high selectivity [7].
  • Fukuyama Coupling: A specialized Pd-catalyzed reaction where an organozinc reagent couples with a thioester to produce a ketone, useful in total synthesis [7].

G RZnX Organozinc RZnX Transmetal Transmetalation Complex RZnX->Transmetal RPrimeX Organohalide R'X Pd0 Pd(0) Catalyst RPrimeX->Pd0 OxAdd Oxidative Addition Complex Pd0->OxAdd OxAdd->RZnX Transmetalation Product Coupled Product R-R' Transmetal->Product Reductive Elimination Product->Pd0

Addition to Carbonyls and Cyclopropanation
  • Reformatsky Reaction: An organozinc enolate, formed from an α-haloester and zinc, adds to aldehydes or ketones to form β-hydroxyesters. It is superior to conventional aldol reactions for highly derivatized substrates [1].
  • Simmons-Smith Reaction: Generates a zinc carbenoid from diiodomethane and zinc that cyclopropanates alkenes stereospecifically. The reaction is stereospecific and syn-selective [1] [8].

Recent Advances and Industrial Applications

Recent research focuses on overcoming the pyrophoric and unstable nature of organozinc reagents to enhance their utility in process chemistry.

  • Stabilization via Crystalline Sponges: A 2025 study introduced a supramolecular encapsulation strategy, immobilizing pyrophoric ZnR₂ within a custom crystalline host framework [9]. This allows for safe storage, structural analysis, and controlled release of reagents, enabling safer handling and new applications [9].
  • Continuous Flow Synthesis for Pharmaceuticals: Recent work demonstrates continuous, scalable synthesis of organozinc halides, achieving high yields (78-100%) and concentrations (~2.0 M) with minimal byproducts [3]. Integrated continuous processing enables efficient synthesis of target molecules, strengthening the use of organozinc reagents in industrial process chemistry [3].

Key Takeaways for Professionals

Organozinc compounds are highly valuable for their mild reactivity and high functional group tolerance, enabling synthetic strategies often impossible with more aggressive organometallics.

  • For Drug Development: Consider Negishi or Fukuyama couplings to assemble complex aromatic or ketone structures in late-stage functionalization [7]. The continuous flow methods provide a scalable and safer path to key intermediates [3].
  • For Process Chemistry: New stabilization and continuous manufacturing techniques are making organozinc chemistry more accessible, reliable, and safe for industrial applications [3] [9].

References

Commercial Availability and Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Methylzinc chloride is commercially available as a standardized solution, which is the most convenient form for laboratory use. The table below summarizes typical specifications:

Parameter Specification
Concentration 2.0 M in Tetrahydrofuran (THF) [1]
CAS of Solution 5158-46-3 (CH₃ClZn), 109-99-9 (THF) [1]
Flash Point -17°C to -18°C (-18°F) [1] [2] [3]
Packaging AcroSeal glass bottle (e.g., 50 mL) to protect from air and moisture [1]

Safety and Handling Protocols

This compound poses significant hazards and requires strict safety measures, as outlined in its hazard statements and precautionary codes [1] [2].

G This compound This compound H225 H225: Highly flammable liquid & vapour This compound->H225 Signal: Danger H314 H314: Causes severe skin burns & eye damage This compound->H314 H318 H318: Causes serious eye damage This compound->H318 H335 H335: May cause respiratory irritation This compound->H335 P210 P210: Keep away from heat/sparks/open flames H225->P210 Precaution P280, P310 P280, P310 H314->P280, P310 P305+P351+P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water H318->P305+P351+P338 P261 P261: Avoid breathing dust/fume/gas/mist H335->P261 P280 P280: Wear protective gloves/eye protection P310 P310: Immediately call poison center/doctor

Handling this compound requires strict adherence to safety measures due to its multiple hazards, including flammability and severe skin/eye damage [1].

Practical Handling Guide for Laboratory Use

  • Use Inert Atmosphere: All operations should be conducted under an inert atmosphere, such as nitrogen or argon, using Schlenk-line or glovebox techniques [4].
  • Personal Protective Equipment (PPE): Wear suitable protective gloves, eye protection, and face protection as stipulated by precautionary statement P280 [1].
  • Storage: Store in a cool, well-ventilated place, in a tightly closed container made of glass. The original AcroSeal packaging is designed for this purpose. Keep away from any sources of ignition [1] [2].

References

methylzinc chloride NMR and IR spectra

Author: Smolecule Technical Support Team. Date: February 2026

Available Chemical Data

The table below summarizes the key identifiers and properties of methylzinc chloride found in the commercial and scientific literature:

Property Description
CAS Number 5158-46-3 [1] [2]
Molecular Formula CH₃ClZn [1] [2]
Molecular Weight 115.87 g/mol [1] [2]
Common Form 2M solution in Tetrahydrofuran (THF) [3] [2]
SMILES [CH3-].Cl[Zn+] [1] [3]
Structure Often described as an ionic salt, with a methyl anion and a chlorozinc(1+) cation [1].

Insights from Related Spectroscopy

While direct data is unavailable, research on related compounds provides context for what to expect.

  • Zinc-Chloride Stretching in IR: A study on zinc chloride (ZnCl₂) identified a characteristic FT-IR peak at 511 cm⁻¹, attributed to the Zn-Cl stretching vibration [4]. This provides a reference point for the Zn-Cl bond in this compound.
  • Chlorine NMR Feasibility: Chlorine has two NMR-active nuclei, ³⁵Cl and ³⁷Cl [5]. However, for organic chlorides like this compound, the signals are typically very broad (on the order of tens of kHz), making Chlorine NMR of limited use except for the smallest, most symmetric molecules [5].

Experimental Workflow for Characterization

Given the lack of direct data, determining the spectra requires practical experimentation. The following diagram outlines a general workflow for characterizing this compound using NMR and IR spectroscopy.

G Start Start: Characterize This compound NMR NMR Spectroscopy Start->NMR IR IR Spectroscopy Start->IR C13 ¹³C NMR Analysis NMR->C13 H1 ¹H NMR Analysis NMR->H1 ZnCl Identify Zn-Cl Stretch (~511 cm⁻¹) IR->ZnCl CH3 Identify C-H Stretches/Bends IR->CH3 Results Compile Spectral Data C13->Results H1->Results ZnCl->Results CH3->Results

Detailed Methodologies

Based on the workflow, here are detailed protocols for the key experiments:

  • ¹³C NMR Analysis
    • Objective: To determine the chemical shift of the methyl carbon attached to zinc.
    • Procedure: Prepare a sample of this compound in a suitable anhydrous deuterated solvent (e.g., THF-d₈). Acquire a ¹³C NMR spectrum. For enhanced signal-to-noise and to study coordination, consider using ¹³C-labeled reagents, as described in a study of methylzincate structures [6].
  • ¹H NMR Analysis
    • Objective: To observe the chemical shift of the methyl protons.
    • Procedure: Analyze the compound using ¹H NMR in an anhydrous deuterated solvent. The expected signal would be a singlet upfield from tetramethylsilane (TMS), but the exact shift requires experimental determination.
  • Fourier Transform-Infrared (FT-IR) Spectroscopy
    • Objective: To identify key functional group vibrations, particularly the Zn-Cl stretch.
    • Procedure: Analyze a pure sample or solution using an FT-IR spectrometer with a frequency range of 400-4000 cm⁻¹. Use pressed KBr disks for solid samples or a sealed liquid cell for solutions [4]. Look for the characteristic Zn-Cl stretching vibration, using the peak at 511 cm⁻¹ for ZnCl₂ as a key reference point [4].

A Path Forward for Researchers

The commercial availability of this compound as a 2M solution in THF [3] [2] suggests that the most practical approach is to:

  • Analyze the commercial solution directly using the FT-IR and NMR methods described above.
  • Consult specialized databases like those from Sigma-Aldrich or other chemical suppliers, which sometimes provide spectral data for organometallic compounds.
  • Search the organometallic chemistry literature for papers specifically on the synthesis and characterization of methylzinc halides, which may contain the desired NMR and IR data.

References

Comprehensive Application Notes and Protocols: Methylzinc Chloride in Negishi Coupling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The Negishi coupling is a powerful transition metal-catalyzed cross-coupling reaction between organozinc compounds and organic halides or triflates to form carbon-carbon bonds [1] [2]. First published in 1977 by Ei-ichi Negishi, who later received the Nobel Prize in Chemistry in 2010 for this work, the reaction has become an indispensable tool in organic synthesis, particularly valuable in pharmaceutical research and natural product synthesis [3] [1]. Among various organozinc reagents, methylzinc chloride represents a particularly important methylating agent that enables the efficient introduction of methyl groups into complex molecular architectures under mild conditions.

The versatility of the Negishi coupling stems from several advantageous characteristics: broad substrate scope (compatible with sp³, sp², and sp carbon centers), excellent functional group tolerance, and high reactivity of organozinc reagents compared to other organometallic species [1] [4]. While organozinc reagents require careful handling due to their sensitivity to air and moisture, this compound offers relatively straightforward handling characteristics compared to more complex alkylzinc reagents, making it an attractive choice for methyl group transfer in sophisticated synthetic intermediates [5].

Reaction Mechanism

The mechanism of palladium-catalyzed Negishi coupling follows a conventional cross-coupling pathway consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1]. A detailed mechanistic workflow is presented below.

G Pd0 Pd(0) Catalyst OX Oxidative Addition Pd0->OX Initiates Int1 R-Pd(II)-X Complex OX->Int1 IPA Organohalide (R-X) IPA->OX TM Transmetalation Int1->TM Int2 R-Pd(II)-CH₃ Complex TM->Int2 MeZnCl This compound (CH₃-Zn-Cl) MeZnCl->TM RE Reductive Elimination Int2->RE Product Coupled Product (R-CH₃) RE->Product Pd0_Regen Pd(0) Regenerated RE->Pd0_Regen Catalyst Regeneration Pd0_Regen->OX Catalytic Cycle

Mechanistic Steps
  • Oxidative Addition: The catalytic cycle begins with the oxidation of a Pd(0) species through insertion into the carbon-halogen (or carbon-triflate) bond of the organic electrophile (R-X). This step forms an R-Pd(II)-X complex and proceeds with varying rates depending on the halide (I > OTf > Br ≫ Cl) [1].

  • Transmetalation: This rate-limiting step involves the exchange of the organic substituent (methyl group from this compound) with the halide on the palladium center. The organozinc reagent can be either R'ZnX or R'₂Zn, with zinc preferring four-coordinate complexes [1]. For this compound, this transfers the methyl group to palladium, generating a transient R-Pd-CH₃ intermediate.

  • Reductive Elimination: The final step forms the new carbon-carbon bond between R and CH₃, yielding the methylated product while regenerating the Pd(0) catalyst for subsequent cycles. This step proceeds through a three-coordinate transition state from the cis-complex [1].

Catalyst Systems and Conditions

Various catalyst systems have been developed for Negishi couplings with this compound, with palladium-based catalysts generally offering superior functional group tolerance and nickel catalysts providing a cost-effective alternative [1].

Table 1: Catalyst Systems for this compound Negishi Coupling

Catalyst Type Specific Examples Typical Loading Reaction Conditions Applications
Palladium Phosphine Complexes Pd(P(t-Bu)₃)₂, Pd(OAc)₂/RuPhos, Pd₂(dba)₃/XPhos 0.5-5 mol% THF, 25-70°C, inert atmosphere Broad scope including heterocycles [4] [2]
Palladacycle Pre-catalysts Buchwald G1-G4, Palladacycle mesylate 3c 0.25-4 mol% THF, room temperature to 40°C Heteroaryl couplings, functionalized substrates [4]
Nickel Catalysts Ni(PPh₃)₄, Ni(acac)₂, NiCl₂·glyme/terpyridine 5-10 mol% DMA, THF, 25°C Cost-effective option for certain substrates [1] [6]
Nanoparticle Catalysts PdNPs stabilized by TBAB 0.5-1 mol% Mild conditions, low loading Environmentally friendly approaches [2]

Experimental Protocols

General Procedure for Palladium-Catalyzed Negishi Coupling with this compound

Materials and Reagents:

  • Aryl/alkenyl halide or triflate (1.0 equiv)
  • This compound solution (1.5-3.0 equiv, typically 0.5-2.0 M in THF or diethyl ether)
  • Palladium catalyst (see Table 1 for specific selection)
  • Anhydrous, deoxygenated solvent (THF, DMA, or NMP)
  • Inert atmosphere apparatus (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or under nitrogen/argon using standard Schlenk techniques, charge a dry reaction vessel with the organic electrophile (1.0 mmol) and palladium catalyst (0.5-5 mol% based on substrate) [4].

  • Solvent Addition: Add anhydrous, deoxygenated solvent (5-10 mL per mmol of substrate) and stir to dissolve. THF is commonly used, though DMA or NMP can enhance reactivity for challenging substrates [4] [6].

  • This compound Addition: Cool the reaction mixture to 0°C if necessary, then add this compound solution (1.5-3.0 equiv) dropwise with vigorous stirring. The addition rate should be controlled to maintain the temperature below 25°C [5].

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (typically room temperature to 70°C) monitoring by TLC or GC/MS until completion. Reaction times vary from 30 minutes to 24 hours depending on substrate reactivity [4].

  • Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl solution (10 mL per mmol) or water at 0°C. Extract with ethyl acetate (3 × 15 mL), combine organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure [4] [5].

  • Purification: Purify the crude product by flash chromatography on silica gel or recrystallization to obtain the pure methylated product.

Specialized Protocol for Low Catalyst Loading Couplings

For substrates without ortho-coordinating groups, catalyst loading can be significantly reduced:

  • Prepare the reaction as described above using palladacycle precatalyst 3c (0.025-0.05 mol%) with XPhos as ligand in THF [4].

  • Use 2.0-3.0 equivalents of this compound to ensure complete conversion.

  • Heat at 40-60°C for 12-24 hours to achieve high conversion with turnover numbers (TON) of 2,000-4,000 [4].

Substrate Scope and Functional Group Compatibility

This compound participates efficiently in Negishi couplings with diverse electrophilic partners while demonstrating remarkable functional group tolerance.

Table 2: Substrate Scope for this compound Negishi Coupling

Electrophile Type Example Substrates Yield Range Reaction Conditions Notes
Aryl Halides Aryl bromides, iodides; electron-rich and electron-deficient 70-95% Pd/XPhos, THF, rt-70°C Chlorides require specialized catalysts [4]
Heteroaryl Halides 2- and 3-Pyridyl, pyrazoles, thiazoles, furans, thiophenes 65-92% Palladacycle 3c/XPhos, rt-40°C Challenging due to catalyst poisoning [4]
Alkenyl Triflates/Halides Styrenyl, enol triflates, vinyl halides 75-90% Pd(P(t-Bu)₃)₂, THF, 25°C Maintains stereochemistry [3] [1]
Alkyl Electrophiles Primary alkyl bromides, iodides; secondary propargylic halides 50-85% NiCl₂·glyme/terpyridine, DMA, rt Limited for unactivated secondary alkyl halides [6]
Compatible Functional Groups

This compound exhibits low basicity, making it compatible with numerous functional groups that would be problematic with other organometallic reagents [4] [5]:

  • Carbonyl derivatives: Esters, amides, ketones
  • Heteroatom functionalities: Tertiary amines, ethers, carbamates
  • Halogens: Fluoride, chloride (non-reactive under conditions)
  • Sensitive groups: Enolizable protons, certain acetal protections
  • Heterocycles: Pyridines, furans, thiophenes, indoles
Incompatible Functional Groups
  • Highly acidic protons (carboxylic acids, phenols, thiols)
  • Reducible groups (nitro, azide)
  • Reactive electrophiles (aldehydes, unmasked ketones)

Applications in Synthesis

Pharmaceutical Intermediate Synthesis

Novartis employed a Negishi coupling in the manufacturing process of PDE472, a phosphodiesterase type 4D inhibitor investigated for asthma treatment. The Negishi coupling provided superior yields (73% on a 4.5 kg scale) compared to alternative Suzuki methodology for a key benzodioxazole intermediate [1].

Natural Product Synthesis

The Negishi coupling finds extensive application in natural product total synthesis, where its high reactivity and selectivity make it ideal for joining complex synthetic intermediates at late stages [1] [2]. The methyl group incorporation using this compound is particularly valuable for installing final methyl substituents in complex molecular architectures.

Material Science and Heterocycle Functionalization

The methodology enables efficient preparation of polyfluorobiaryls and heterobiaryls, which are challenging targets for alternative coupling methods due to protodeboronation issues in Suzuki couplings [4]. This compound coupling with heteroaryl electrophiles provides access to methylated heterocycles prevalent in pharmaceutical agents and functional materials.

Troubleshooting and Optimization

Common Issues and Solutions
  • Low Conversion: Increase catalyst loading (1-5 mol%), use more reactive palladacycle precatalysts, elevate temperature to 70°C, or extend reaction time to 24 hours [4].

  • Homocoupling Products: Ensure strict anaerobic conditions, use freshly distilled solvents, and optimize organozinc stoichiometry (1.5-2.0 equiv typically sufficient) [1].

  • Dehalogenation Side Products: This occurs via a second transmetalation pathway; reduce catalyst loading or use less reducing catalysts to minimize [1].

  • Protodemetalation: Dry solvents and reagents thoroughly; minimize exposure to moisture during setup [5].

Reaction Optimization Guidelines
  • Start with standard conditions (Pd/XPhos or palladacycle precatalyst in THF at room temperature).

  • For electron-deficient or sterically hindered substrates, increase temperature to 60-70°C.

  • For heteroaryl substrates, use palladacycle 3c with XPhos ligand at 0.5-1 mol% loading [4].

  • For unactivated alkyl electrophiles, consider nickel catalysis with terpyridine ligands in DMA [6].

Safety and Handling

This compound Precautions:

  • Handle exclusively under inert atmosphere (glovebox or Schlenk line)
  • Moisture-sensitive: reacts violently with water to release methane gas
  • Pyrophoric potential: can ignite upon exposure to air
  • Use appropriate personal protective equipment: flame-resistant lab coat, safety glasses, nitrile gloves

General Safety:

  • All organozinc preparations and reactions should be conducted in a well-ventilated fume hood
  • Conduct small-scale test reactions before scaling up
  • Have appropriate fire suppression equipment readily available
  • Plan quenching procedures carefully before beginning reactions

Conclusion

The Negishi coupling using this compound provides a robust, efficient, and selective method for methyl group incorporation into complex organic molecules. With the development of advanced catalyst systems, particularly palladacycle precatalysts with biarylphosphine ligands, this transformation can now be performed under remarkably mild conditions with exceptional functional group tolerance. The methodologies outlined in these application notes offer synthetic chemists reliable protocols for implementing this valuable carbon-carbon bond-forming reaction in diverse research and development applications.

References

Comprehensive Application Notes and Protocols: Methylzinc Chloride in One-Pot Synthetic Transformations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methylzinc Chloride

This compound (CH₃ClZn) represents an important organozinc reagent widely utilized in modern synthetic chemistry, particularly in cross-coupling reactions that enable efficient carbon-carbon bond formation. This compound is typically commercially available as a 2.0 M solution in tetrahydrofuran (THF), providing a stable and convenient handling form for laboratory use [1]. With a molecular weight of 115.87 g/mol, this compound serves as a valuable methyl nucleophile in metal-catalyzed transformations, offering advantages in terms of functional group compatibility and reaction selectivity compared to other organometallic reagents [2].

The significance of this compound in synthetic chemistry stems from its application in one-pot synthetic methodologies that align with green chemistry principles by minimizing purification steps, reducing waste generation, and improving overall synthetic efficiency. These protocols are particularly valuable in pharmaceutical research and drug development, where rapid assembly of molecular scaffolds is essential. The following application notes provide comprehensive experimental protocols and technical data to enable researchers to effectively implement this compound in various synthetic contexts.

Chemical Properties and Specifications

Physical and Chemical Characteristics

This compound demonstrates specific physical and chemical properties that directly influence its handling and application in synthetic protocols:

Table 1: Physical Properties of this compound

Property Specification Conditions Reference
Concentration 2.0 M in THF Solution in tetrahydrofuran [1]
Density 1.033 g/mL 25°C [1] [3]
Boiling Point 67°C - [1] [3]
Flash Point -17°C to -18°C Closed cup [1] [2]
Physical Form Turbid liquid Colorless to light yellow [2] [4]
Molecular Weight 115.87 g/mol - [2] [4]

The solution exhibits a colorless to light yellow appearance and typically presents as a turbid solution in THF [2] [4]. The molecular structure consists of a zinc atom bonded to both a methyl group and a chlorine atom, creating a highly polar organometallic compound with significant reactivity in cross-coupling reactions.

Storage and Stability Considerations

Proper storage conditions are critical for maintaining reagent integrity and safety:

  • Storage Temperature: Room temperature storage is acceptable, though cool, well-ventilated areas are recommended
  • Container Material: Glass containers with AcroSeal closures to prevent moisture ingress [4]
  • Atmosphere Sensitivity: Highly sensitive to both oxygen and moisture, requiring inert atmosphere handling
  • Stability Duration: Typically stable for up to 24 months when stored properly under recommended conditions
  • Incompatibilities: Reacts violently with water, acids, oxidizing agents, and alcohols

Safety Handling and Precautions

Hazard Classification and Risk Assessment

This compound solution presents multiple significant hazards that require careful risk management:

Table 2: Hazard Classification and Safety Information

Hazard Category Classification Signal Word Hazard Statements
Flammability Flammable Liquid Category 2 Danger H225: Highly flammable liquid and vapour
Skin Corrosion Skin Corrosion/Irritation Category 1B Danger H314: Causes severe skin burns and eye damage
Eye Damage Serious Eye Damage/Eye Irritation Category 1 Danger H318: Causes serious eye damage
Carcinogenicity Carcinogenicity Category 2 Warning H351: Suspected of causing cancer
Target Organ Toxicity Specific Target Organ Toxicity Category 3 Warning H335/H336: May cause respiratory irritation/drowsiness/dizziness

Additional hazard statements include EUH019 (may form explosive peroxides) and H302 (harmful if swallowed) [4]. The solution is classified under water pollutant class 3 (WGK 3), indicating high environmental hazard potential [1].

Personal Protective Equipment (PPE) Requirements
  • Eye/Face Protection: Tight-fitting safety goggles and faceshields to prevent splashing contact
  • Hand Protection: Chemically resistant gloves (Butyl rubber, Nitrile) compatible with flammable liquids
  • Body Protection: Flame-resistant lab coat, chemical-resistant apron, and long pants without cuffs
  • Respiratory Protection: Type ABEK (EN14387) respirator filter for vapor protection and emergency situations
  • Engineering Controls: Use in fume hood with adequate ventilation, avoid ignition sources, and employ spark-proof tools
Emergency and First Aid Measures
  • Inhalation: Immediately move to fresh air and administer oxygen if breathing is difficult
  • Skin Contact: Remove contaminated clothing immediately and wash affected area with plenty of water for at least 15 minutes
  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present
  • Ingestion: Rinse mouth with water but do NOT induce vomiting due to risk of tissue damage
  • Spill Management: Absorb with inert material, place in suitable container, and dispose of according to local regulations

Experimental Protocols

Protocol 1: Nickel-Catalyzed One-Pot Negishi Coupling with Amino-Heteroaryl Chlorides
4.1.1 Introduction and Principle

The Negishi cross-coupling reaction represents a powerful carbon-carbon bond forming transformation that enables the conjunction of organic electrophiles with organozinc nucleophiles. This specific protocol describes the application of this compound in a one-pot coupling procedure with amino-heteroaryl chlorides, employing a nickel-based catalyst system to facilitate the cross-coupling [1]. The methodology is particularly valuable for the functionalization of heteroaromatic systems, which are prevalent scaffolds in pharmaceutical compounds and biologically active molecules.

4.1.2 Reagents and Materials
  • Organozinc reagent: this compound solution (2.0 M in THF) [1]
  • Coupling partner: Amino-heteroaryl chloride substrate (1.0 equiv)
  • Catalyst system: Nickel catalyst (e.g., Ni(acac)₂, NiCl₂(PPh₃)₂, 5-10 mol%)
  • Ligand: Appropriate supporting ligand if required (e.g., phosphine ligands)
  • Solvent: Anhydrous THF or toluene
  • Inert atmosphere: Argon or nitrogen gas supply
4.1.3 Step-by-Step Procedure
  • Reaction Setup: Charge an oven-dried Schlenk flask or reaction vessel with a magnetic stir bar and seal with a rubber septum
  • Atmosphere Control: Purge the vessel with inert gas (argon or nitrogen) and maintain under positive pressure
  • Substrate Addition: Dissolve the amino-heteroaryl chloride substrate (1.0 mmol) in anhydrous THF (5-10 mL) under inert atmosphere
  • Catalyst Introduction: Add the nickel catalyst (0.05-0.10 mmol, 5-10 mol%) to the reaction mixture
  • Organozinc Addition: Slowly add this compound solution (1.2 mmol, 0.6 mL of 2.0 M solution in THF) dropwise via syringe at room temperature
  • Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (40-60°C) and monitor by TLC or LC-MS
  • Reaction Completion: Upon complete consumption of starting material (typically 2-12 hours), carefully quench the reaction with saturated ammonium chloride solution
  • Product Isolation: Extract with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure
  • Purification: Purify the crude product by flash column chromatography or recrystallization
4.1.4 Technical Notes and Optimization
  • Stoichiometry: A slight excess of this compound (1.1-1.3 equiv) typically ensures complete conversion
  • Temperature Optimization: Some challenging substrates may require elevated temperatures (up to 70°C) for efficient coupling
  • Catalyst Screening: Different nickel catalysts (e.g., Ni(acac)₂, NiCl₂(dppp)) may yield optimal results depending on substrate electronics
  • Atmosphere Sensitivity: Strict exclusion of oxygen and moisture is critical for achieving high yields and preventing catalyst decomposition
Protocol 2: Cross-Coupling with Aryl Fluorides Using Nickel Catalyst
4.2.1 Introduction and Principle

This protocol demonstrates the unique reactivity of this compound in nickel-catalyzed coupling reactions with aryl fluorides [1]. The transformation is particularly noteworthy as aryl fluorides are generally considered challenging coupling partners in cross-coupling reactions due to the strength of the C-F bond. The methodology leverages the oxidative addition capabilities of nickel catalysts to activate the typically inert C-F bond, enabling subsequent transmetalation with this compound and reductive elimination to furnish methylated arene products.

4.2.2 Reagents and Materials
  • Organozinc reagent: this compound solution (2.0 M in THF, 1.2 equiv) [1]
  • Coupling partner: Aryl fluoride substrate (1.0 equiv)
  • Catalyst: Nickel catalyst (e.g., Ni(cod)₂, 5-10 mol%)
  • Ligand: Supporting ligand (e.g., PCy₃, dppf, 10-20 mol%)
  • Solvent: Anhydrous 1,4-dioxane or DMF
  • Additives: None typically required
4.2.3 Step-by-Step Procedure
  • Reaction Setup: Prepare an oven-dried Schlenk tube with magnetic stir bar and maintain under inert atmosphere
  • Catalyst/Ligand System: Charge the vessel with nickel catalyst (0.05 mmol, 5 mol%) and supporting ligand (0.10 mmol, 10 mol%)
  • Solvent Addition: Add anhydrous solvent (5 mL) and stir for 5 minutes to pre-activate the catalyst system
  • Substrate Introduction: Add the aryl fluoride substrate (1.0 mmol) to the reaction mixture
  • Organozinc Addition: Slowly add this compound solution (1.2 mmol, 0.6 mL of 2.0 M solution in THF) dropwise via syringe
  • Heating Conditions: Heat the reaction mixture to 80-100°C with stirring while monitoring by TLC or GC-MS
  • Reaction Quenching: After completion (typically 4-16 hours), cool to room temperature and carefully quench with saturated NH₄Cl solution
  • Standard Workup: Extract with ethyl acetate, dry over MgSO₄, concentrate, and purify by flash chromatography
4.2.4 Technical Notes and Optimization
  • Ligand Selection: Bulky electron-rich phosphines (e.g., tri-tert-butylphosphine) often enhance reaction efficiency for electron-neutral and electron-deficient aryl fluorides
  • Temperature Profile: Higher temperatures (80-100°C) are typically required for C-F bond activation compared to C-Cl or C-Br activation
  • Substrate Scope: Electron-deficient aryl fluorides generally react more efficiently than electron-rich derivatives due to facilitated oxidative addition
  • Functional Group Tolerance: The methodology typically shows good compatibility with nitriles, esters, and ketones present on the arene ring

Experimental Workflow and Visualization

The following workflow diagram illustrates the general experimental setup and procedural sequence for one-pot reactions utilizing this compound:

G cluster_1 Inert Atmosphere Conditions cluster_2 Critical Safety Steps Start Begin Reaction Setup A1 Prepare Dry Reaction Vessel with Stir Bar Start->A1 A2 Purge with Inert Gas (Argon/Nitrogen) A1->A2 A3 Add Substrate and Catalyst under Inert Atmosphere A2->A3 A2->A3 A4 Add this compound Solution Dropwise A3->A4 A3->A4 A5 Stir at Specified Temperature Monitor Reaction Progress A4->A5 A6 Quench Reaction (Saturated NH₄Cl Solution) A4->A6 A5->A6 A7 Extract with Ethyl Acetate A6->A7 A8 Dry Organic Layer (Anhydrous MgSO₄) A7->A8 A9 Concentrate under Reduced Pressure A8->A9 A10 Purify Product (Column Chromatography) A9->A10 End Characterize Product A10->End

Figure 1: One-Pot this compound Reaction Workflow. This diagram illustrates the sequential steps for conducting this compound-mediated reactions, highlighting critical safety procedures and inert atmosphere requirements throughout the process.

Quality Control and Analytical Characterization

Reagent Quality Assessment
  • Solution Integrity: this compound solutions should appear colorless to slightly yellow; dark discoloration may indicate decomposition
  • Titration Methods: Periodically validate concentration by quenching aliquots with known acid followed by back-titration
  • Moisture Content: Use Karl Fischer titration to ensure water content below 50 ppm for optimal reactivity
  • Peroxide Testing: Regularly test THF solutions for peroxide formation using commercial test strips
Reaction Monitoring Techniques
  • TLC Analysis: Normal phase silica gel plates with UV visualization
  • GC-MS Analysis: Suitable for volatile products and reaction monitoring
  • LC-MS Analysis: Ideal for polar compounds and complex reaction mixtures
  • NMR Spectroscopy: ¹H NMR particularly useful for tracking methyl group incorporation
Product Characterization

Successfully synthesized compounds from this compound coupling reactions should be characterized using standard analytical techniques:

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, FT-IR, and MS for structural confirmation
  • Chromatographic Methods: HPLC purity analysis for compounds intended for biological testing
  • Physical Properties: Melting point determination for crystalline solids

Troubleshooting and Technical Guidance

Common Experimental Challenges
  • Low Conversion: May result from catalyst decomposition, inadequate exclusion of oxygen, or insufficient reagent quality
  • By-product Formation: Often caused by homocoupling, β-hydride elimination, or protodezincation
  • Incomplete Reactions: Can arise from insufficient catalyst loading, incorrect temperature, or poor mixing
Optimization Strategies
  • Catalyst Screening: Evaluate different nickel catalysts and ligand systems for challenging substrates
  • Solvent Effects: Test various anhydrous solvents (THF, dioxane, DMF) to improve solubility and reactivity
  • Additive Screening: Consider addition of halide salts or Lewis acids to facilitate transmetalation
  • Gradient Temperature: Implement temperature gradients to balance initiation and propagation of the catalytic cycle

Conclusion and Applications

This compound represents a versatile and efficient methyl transfer reagent in modern synthetic chemistry, particularly valuable for one-pot synthetic methodologies. The protocols outlined herein provide practical guidance for implementing this reagent in Negishi cross-coupling reactions, enabling the incorporation of methyl groups into complex molecular architectures. The 2.0 M solution in THF offers convenient handling while maintaining reactivity [1].

The application of these methodologies extends to various domains of chemical synthesis, including pharmaceutical development, material science, and natural product synthesis. The successful implementation of these protocols requires strict adherence to safety protocols and inert atmosphere techniques to ensure both experimental success and personnel protection. By following the detailed procedures and technical recommendations provided in these application notes, researchers can effectively leverage this compound in their synthetic workflows to access valuable methyl-substituted organic compounds.

References

Application Note & Protocol: Organozinc-Fluoride Cross-Coupling

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a detailed experimental procedure for carbon-carbon bond formation via transition-metal-free coupling of organozinc compounds with organic fluorides, based on the heterolytic activation of C(sp³)-F bonds [1].

Experimental Protocol for C(sp³)-F Functionalization with Diphenylzinc

Title: Cross-Coupling of Alkyl Fluorides with Diphenylzinc via Carbocation-Organozincate Ion Pairs

Principle: The method uses the high fluorophilicity of diarylzinc compounds to achieve heterolytic cleavage of unactivated C(sp³)-F bonds. The reaction proceeds through short-lived carbocation-fluorozincate ion pairs, with the stability of the Zn-F bond providing the thermodynamic driving force. This pathway avoids common side reactions like β-hydride elimination and hydrodefluorination [1].

Materials:

  • Reagents: Alkyl fluoride substrate (1.0 equiv), diphenylzinc (Ph₂Zn, 1.0-1.2 equiv), anhydrous α,α,α-trifluorotoluene (PhCF₃) or toluene.
  • Note: The study specifically used diarylzinc compounds. Methylzinc chloride (MeZnCl) was not reported in the searched literature, so its reactivity may differ and require investigation [1].

Equipment:

  • Standard Schlenk line or glove box for air-free manipulation
  • Heated stir plate with temperature control
  • Round-bottom flask equipped with a magnetic stir bar

Procedure:

  • Setup: In an inert atmosphere (glove box or using Schlenk techniques), charge a dry round-bottom flask with the alkyl fluoride substrate (e.g., 0.5 mmol).
  • Solvent Addition: Add anhydrous trifluorotoluene (5 mL) to the flask.
  • Organozinc Addition: Add diphenylzinc (0.55 mmol, 1.1 equiv) to the solution.
  • Reaction: Seal the flask and stir the reaction mixture at 60°C for 18 hours. Monitor reaction progress by TLC or GC-MS.
  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (5 mL).
  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupling product.

Representative Examples and Scope

The following table summarizes the yields and conditions for different types of alkyl fluorides in this reaction, demonstrating its broad applicability [1].

Substrate Type Example Substrate Product Temperature Isolated Yield
Tertiary Alkyl Fluoride 3-fluorooxindole C-arylated oxindole 60°C ~90%
Secondary Alkyl Fluoride cyclohexyl fluoride phenylcyclohexane 70°C 73%
Primary Alkyl Fluoride 1-fluorooctane 1-phenyloctane 70°C ~70%

Reaction Setup Workflow

To successfully execute this air- and moisture-sensitive reaction, follow this setup workflow:

G Start Start Reaction Setup A Dry glassware in oven Start->A B Assemble setup on Schlenk line A->B C Flask: Add alkyl fluoride substrate B->C D Flask: Add dry solvent (e.g., PhCF₃) C->D E Syringe: Add Ph₂Zn solution D->E F Heat and stir (60-70°C, 18h) E->F End Reaction Complete Proceed to work-up F->End

Key Mechanistic Insight and Practical Considerations

  • Mechanism: The reaction is proposed to proceed through an ionic mechanism, not a radical one. The diarylzinc acts as a Lewis acid to abstract fluoride, generating a short-lived carbocation that rapidly recombines with the resulting aryl(fluoro)zincate ion pair [1].
  • Solvent Choice: The use of non-coordinating solvents like trifluorotoluene or toluene is crucial. These solvents enhance the fluorophilicity (fluoride-binding ability) of the organozinc reagent, which is the key to activating the strong C-F bond [1].
  • Comparison with Related Work: Another study demonstrates C-N coupling of aryl fluorides with amines using a silylboronate strategy [2]. This highlights that alternative, transition-metal-free pathways for C-F bond activation exist, but they rely on different mechanisms and reagents.

Critical Limitations and Adaptation Notes

  • This compound Not Reported: The primary limitation is that the searched literature does not contain a specific protocol for This compound. The cited research exclusively used diphenylzinc [1].
  • Reactivity Differences: Methyl nucleophiles can exhibit significantly different reactivity and stability compared to phenyl nucleophiles. Direct substitution of MeZnCl for Ph₂Zn may not be successful and would require extensive re-optimization of conditions (e.g., solvent, temperature, concentration).
  • Suggested Path Forward: To achieve your target reaction, the most viable approach is to treat the existing protocol as a starting point and begin a systematic optimization campaign, potentially employing high-throughput experimentation (HTE) and machine learning-guided optimization to efficiently navigate the new chemical space [3].

References

methylzinc chloride methylating agent applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Specifications

Methylzinc chloride is typically handled as a solution in tetrahydrofuran (THF). The following table summarizes its key physical and chemical properties from major suppliers [1] [2]:

Property Specification / Value
Chemical Formula CH₃ClZn
CAS Number 5158-46-3
Physical Form Colorless to yellow, turbid liquid solution [1] [2]
Common Concentration 2.0 M in THF [1] [3]
Molecular Weight 115.87 g/mol [2]
Boiling Point 67 °C [1] [3]
Density 1.033 g/mL at 25 °C [1] [3]
Flash Point -17 °C (1.4 °F) - closed cup [1] [2]

Applications in Synthesis

This compound is an organozinc reagent primarily used in transition-metal-catalyzed cross-coupling reactions to introduce a methyl group. The search results indicate its use in the following specific applications [1] [3]:

  • Nickel-Catalyzed Negishi Cross-Coupling: This is a primary application, used in one-pot couplings with substrates like amino-heteroaryl chlorides and aryl fluorides [1] [3]. These reactions are crucial for forming carbon-carbon bonds in complex molecules, particularly in pharmaceutical research.

The following diagram illustrates the general workflow for a Negishi cross-coupling reaction using this compound:

Start Start Reaction Setup A1 Prepare Substrates: - Aryl Halide - this compound (2M in THF) Start->A1 A2 Add Nickel Catalyst and Ligands A1->A2 A3 Perform Coupling Reaction (Under Inert Atmosphere) A2->A3 A4 Reaction Monitoring (TLC, GC, etc.) A3->A4 A5 Work-up and Purification A4->A5

Safety and Handling Protocols

This compound is a highly hazardous material and must be handled with extreme care. The safety information is consolidated in the table below [1] [2]:

Handling Aspect Specification / Requirement

| Hazard Statements | H225: Highly flammable liquid and vapour. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. H351: Suspected of causing cancer. [2] | | Precautionary Statements | P210: Keep away from heat/sparks/open flames. P280: Wear protective gloves/clothing/eye protection/face protection. P310: Immediately call a POISON CENTER/doctor. [2] | | Personal Protective Equipment (PPE) | Faceshields, gloves, and goggles are essential. A type ABEK (EN14387) respirator filter is recommended. [1] | | Storage | Class 3 Flammable Liquid. Must be stored under an inert atmosphere in a sealed container. [1] |

Information Gaps and Further Research

The search results lack the detailed experimental protocols, quantities, and reaction conditions required for laboratory application notes. To obtain this critical information, I suggest you:

  • Consult Scientific Literature: Search platforms like SciFinder, Reaxys, or PubMed for "this compound Negishi coupling" to find full experimental sections in journal articles.
  • Review Supplier Documentation: The product pages reference a "Certificate of Analysis" and "Safety Data Sheet" [3]. Contacting the supplier (e.g., Sigma-Aldrich, Thermo Scientific) directly for technical data sheets might yield more procedural details.
  • Explore Specialist Databases: Search for organic synthesis compendiums like "Science of Synthesis" or specific textbooks on organozinc chemistry.

References

Zinc-Based Catalysts for Stereoselective Ring-Opening Polymerization: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zinc Catalysts in Polymer Synthesis

The development of sustainable polymerization catalysts is a critical focus in modern polymer science, driven by the need for environmentally friendly alternatives to traditional petroleum-based plastics. Among the various metal catalysts, zinc-based systems have emerged as particularly promising due to their low toxicity, earth abundance, and versatile coordination chemistry. These attributes make them ideal candidates for producing biodegradable aliphatic polyesters and polycarbonates with applications in biomedical fields, including drug delivery and tissue engineering [1] [2]. The controlled ring-opening polymerization (ROP) of cyclic esters and ring-opening copolymerization (ROCOP) of epoxides with CO₂ or cyclic anhydrides represent efficient methods for producing stereoregular polymers with tailored properties [1].

The performance of zinc catalysts is highly dependent on their ligand environment, which modulates the Lewis acidity of the zinc center and influences the metal-alkyl bond polarity. This tunability allows for precise control over polymerization kinetics, molecular weights, dispersity, and, crucially, the stereochemical structure of the resulting polymers [2]. Since the stereochemical configuration directly impacts material properties such as crystallinity, thermal stability, and degradation rates, the design of zinc catalysts with specific ligand architectures has become an intensive area of research [1].

Key Zinc Catalyst Systems and Their Performance

Recent advances have demonstrated the exceptional versatility of zinc complexes in stereoselective polymerizations. The tables below summarize the structures and performance of representative zinc catalysts.

Table 1: Zinc Catalyst Structures and Their Applications

Catalyst Ligand Type Polymerization Type Key Monomers References
BDI-Zn-N(SiMe₃)₂ β-Diketiminate (BDI) ROP rac-Lactide [1]
BDI-Zn-Acetate β-Diketiminate (BDI) ROCOP CHO/CO₂ [1]
L¹/²ZnOAr 1-8 Tridentate β-Ketoiminate ROP Lactide (L-LA, rac-LA) [3]
C1-symmetric BDI Zn Asymmetric BDI ROCOP CO₂/meso-epoxides [1]

Table 2: Performance Metrics of Representative Zinc Catalysts

Catalyst Conditions Activity (TOF h⁻¹) Stereocontrol (Pᵣ or % ee) Polymer Characteristics (Mₙ, kg/mol; Đ) References
BDI-Zn-Acetate - - - Mₙ up to 31.0; >95% carbonate [1]
BDI-Zn-N(SiMe₃)₂ 0 °C - Pᵣ = 0.94 (heterotactic) - [1]
Complex 4b - - Pᵣ = 0.93 (heterotactic) - [1]
Complex 1 Mild conditions - Up to 94% ee (isotactic) - [1]
Complex 6 [Zn] = 0.02-0.1 mol% 13,950 Good heteroselectivity Narrow Đ [1]
L¹ZnOPh (1) CH₂Cl₂, RT - Isotactic enrichment High Mₙ; moderate Đ [3]
Key Structural Features and Design Principles

The high performance of these zinc complexes stems from deliberate molecular design. β-Diketiminate (BDI) ligands create a well-defined, sterically protected coordination pocket around the zinc center, enabling single-site catalysis and precise stereocontrol [1]. The electronic and steric properties of the ligand substituents directly influence the catalytic activity; for instance, electron-donating groups on the BDI framework typically enhance activity [1] [3]. In heteroleptic complexes (e.g., LZnOAr), the choice of the initiating alkoxide or phenoxide group (OAr) is crucial, as it influences both the initiation efficiency and the polymerization kinetics [3]. Furthermore, the hemilabile side-arm donors in tridentate ligands can dynamically coordinate to the metal center, modulating its Lewis acidity and influencing the polymerization mechanism and stereoselectivity [3].

Experimental Protocols

General Procedure for ROP of rac-Lactide Using Zinc Catalysts

This protocol describes the setup for the ring-opening polymerization of rac-lactide using a typical zinc complex, such as a BDI-zinc amide or a β-ketoiminate zinc phenoxide complex [1] [3].

  • Preparation of Reagents:

    • Monomer: rac-Lactide must be purified before use. This is typically done by recrystallization from dry toluene or sublimation under reduced pressure.
    • Solvent: Use anhydrous dichloromethane (CH₂Cl₂) or toluene. Ensure solvents are sparged with an inert gas (e.g., N₂ or Ar) and passed through a column of activated molecular sieves.
    • Catalyst: Store and handle the zinc catalyst (e.g., L¹ZnOAr) in an inert atmosphere glovebox.
  • Reaction Setup:

    • Perform all operations under an inert atmosphere (e.g., in a glovebox or using standard Schlenk techniques).
    • In a flame-dried Schlenk flask, charge the zinc catalyst (e.g., 1 µmol) and rac-lactide (e.g., 100-500 equiv, 0.1-0.5 mmol).
    • Add anhydrous solvent (e.g., 2-5 mL) via syringe to dissolve the reagents. Swirl the flask to ensure complete mixing.
  • Polymerization:

    • Place the reaction flask in a controlled temperature environment (e.g., room temperature or a thermostatted oil bath).
    • Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots via ¹H NMR spectroscopy to determine monomer conversion.
  • Termination and Workup:

    • Once the desired conversion is reached, quench the polymerization by adding a small amount of acidified methanol (e.g., 0.1 mL).
    • Precipitate the polymer by slowly dripping the reaction mixture into a large volume of vigorously stirred cold methanol (e.g., 10-fold volume excess).
    • Isolate the solid polylactide (PLA) by filtration and wash it with fresh, cold methanol.
  • Purification and Analysis:

    • Dry the purified polymer under high vacuum at room temperature until constant weight is achieved.
    • Analyze the polymer by ¹H NMR and ¹³C NMR spectroscopy to determine tacticity (e.g., heterotacticity Pᵣ from methine region tetrads) and end-group fidelity.
    • Determine the molecular weight (Mₙ) and dispersity (Đ) by size exclusion chromatography (SEC) against polystyrene standards [1] [3].
General Procedure for ROCOP of Epoxides and CO₂

This protocol outlines the copolymerization of cyclohexene oxide (CHO) and carbon dioxide using a zinc catalyst system to form poly(cyclohexene carbonate) [1].

  • Reactor Preparation:

    • Use a high-pressure autoclave reactor rated for the required CO₂ pressure.
    • Ensure the reactor is clean, dry, and purged with an inert gas.
  • Reagent Charging:

    • In an inert atmosphere glovebox, load the zinc catalyst (e.g., BDI-Zn-acetate dimer) and the epoxide (e.g., cyclohexene oxide) into the autoclave.
    • Seal the autoclave and remove it from the glovebox.
  • Pressurization and Reaction:

    • Purge the autoclave headspace with CO₂ briefly.
    • Pressurize the reactor with CO₂ to the desired pressure (e.g., 10-50 bar).
    • Heat the reactor to the target temperature (e.g., 80-100 °C) with constant stirring.
    • Maintain pressure and temperature for the duration of the reaction (e.g., several hours).
  • Workup and Analysis:

    • After the reaction time, cool the autoclave to room temperature and carefully vent the remaining CO₂.
    • Dissolve the crude polymer in a minimal amount of dichloromethane.
    • Precipitate the polymer into a large excess of methanol or hexane to remove any unreacted monomer and catalyst residues.
    • Filter and dry the polymer as described in Section 3.1.
    • Analyze the polymer by ¹H NMR to determine the carbonate linkage content and by SEC for molecular weight analysis [1].

The following workflow summarizes the key stages of catalyst development and evaluation for these polymerization processes.

G Start Start: Catalyst Design L1 Ligand Selection: BDI, β-ketoiminate, etc. Start->L1 L2 Metal Center: Zinc precursor Start->L2 Step1 Complex Synthesis & Characterization L1->Step1 L2->Step1 Step2 Polymerization Screening: ROP or ROCOP Step1->Step2 Step3 Performance Evaluation: Activity, Control, Stereoselectivity Step2->Step3 Step4 Polymer Characterization: Mₙ, Đ, Tacticity Step3->Step4 End Optimized Catalyst Step4->End  Feedback Loop

Figure 1: Workflow for the development and evaluation of zinc-based polymerization catalysts.

Analytical Methods for Catalyst and Polymer Characterization

Comprehensive characterization is essential for understanding catalyst structure and polymer properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Catalyst Analysis: ¹H and ¹³C NMR in CDCl₃ or toluene-d₈ are used to confirm catalyst structure, purity, and dynamics (e.g., hindered rotation of substituents) [3].
    • Polymer Microstructure: Determine monomer conversion, end-group analysis, and most importantly, tacticity. The relative intensities of methine resonances in ¹H NMR spectra (e.g., tetrads for PLA) are used to calculate the probability of isotactic (Pᵢ) or syndiotactic (Pₛ) linkages [2] [3].
  • Size Exclusion Chromatography (SEC): Used to determine the number-average molecular weight (Mₙ) and dispersity (Đ) of the synthesized polymers. A narrow Đ (close to 1.0) indicates a well-controlled polymerization process [1] [2].

  • X-ray Diffraction (XRD): Provides definitive information on the solid-state molecular structure of the catalyst, including coordination geometry, bond lengths, and angles, which are critical for understanding structure-activity relationships [3].

  • Diffusion-Ordered Spectroscopy (DOSY): An NMR technique used to determine the hydrodynamic radius (Rₕ) of complexes in solution, confirming whether they are monomeric or dimeric under reaction conditions [3].

  • FT-IR Spectroscopy: Used to identify functional groups in ligands, catalysts, and polymers (e.g., carbonate linkages in polycarbonates) [1].

Troubleshooting and Best Practices

  • Inconsistent Results: Ensure strict exclusion of air and moisture from all reagents, solvents, and glassware. Use proper Schlenk line or glovebox techniques.
  • Poor Molecular Weight Control: This can indicate protic impurities or incomplete catalyst initiation. Ensure monomers and solvents are thoroughly dried and purified. The catalyst-to-initiator ratio should be precise.
  • Low Stereoselectivity: Re-evaluate the ligand design. Increased steric bulk around the metal center often enhances stereocontrol. Optimization of polymerization temperature (lower temperatures often improve selectivity) is also recommended [1].
  • Handling and Storage: Zinc organometallic complexes are often air- and moisture-sensitive. They should be stored in a glovebox freezer (-20 to -30 °C) and handled under an inert atmosphere at all times.

Conclusion

Zinc-based catalysts, particularly those supported by well-designed ligand systems like BDI and β-ketoiminates, represent a powerful and versatile class of catalysts for the stereoselective synthesis of biodegradable polymers. Their low toxicity, high activity, and excellent controllability make them exceptionally suitable for producing polymers with targeted properties for advanced applications, including pharmaceuticals. Future research will continue to refine ligand architectures to access new polymer microstructures and further improve catalytic efficiency.

References

Comprehensive Application Notes and Protocols for Methylzinc Chloride Solution in THF Handling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methylzinc Chloride Solution

This compound solution (2.0 M in tetrahydrofuran, THF) is a highly reactive organozinc reagent with significant applications in modern synthetic chemistry, particularly in catalytic cross-coupling reactions. This solution typically appears as colorless to yellow or turbid and is packaged under inert gas to prevent decomposition. With the molecular formula CH₃ClZn and a molecular weight of 115.87 g/mol, this compound serves as an efficient methyl anion equivalent in various transformation reactions. The compound is particularly valued for its ability to participate in carbon-carbon bond formation under transition metal catalysis, enabling the introduction of methyl groups into complex molecular architectures that are often relevant to pharmaceutical development.

The handling of this reagent requires specialized knowledge and precautions due to its high reactivity and significant hazards. As a pyrophoric substance that can ignite spontaneously upon air exposure and a corrosive material that causes severe tissue damage, this compound demands rigorous safety protocols. These application notes provide comprehensive guidelines for the safe handling, storage, and experimental application of this compound solution in THF, specifically tailored for research scientists and drug development professionals working in synthetic chemistry environments. The protocols emphasize both safety considerations and practical experimental setups to maximize synthetic utility while minimizing risks.

Chemical Properties and Specifications

Structural and Physicochemical Characteristics

This compound in THF solution exhibits distinct physicochemical properties that directly influence its handling requirements and synthetic applications. The reagent has a density of 1.033 g/mL at 25°C and a boiling point of approximately 67°C, which is primarily dictated by the THF solvent (bp 66°C) [1]. The flash point is remarkably low at -17°C (-1.4°F) in closed cup measurements, classifying it as a highly flammable liquid that can readily ignite at room temperature if proper precautions are not observed [1] [2]. The solution typically ranges from colorless to yellow in appearance and may appear turbid, with a concentration specification between 1.90-2.20 M (typically labeled as 2.0 M) [2]. The specific gravity of the solution is 1.033, which is slightly higher than that of pure THF, indicating the presence of the organozinc species in solution [2].

The molecular structure of this compound, represented by the SMILES notation C[Zn]Cl, consists of a zinc atom bonded to both a methyl group and a chlorine atom, creating a highly polarized organometallic bond that is responsible for its nucleophilic character [1]. In the solid state, this compound likely exists as a dimer or higher oligomer, but in THF solution, it forms monomeric species stabilized by coordination of THF molecules to the electron-deficient zinc center. This coordination activates the reagent for subsequent transmetalation in catalytic cycles. The InChI key (ASUSLKVOTPUROZ-UHFFFAOYSA-M) provides a standardized identifier for database referencing and chemical informatics applications [1].

Table 1: Physicochemical Properties of this compound Solution (2.0 M in THF)

Property Specification Reference
Concentration 1.90-2.20 M (typically 2.0 M) [2]
Appearance Colorless to yellow, may be turbid [2]
Density 1.033 g/mL at 25°C [1]
Boiling Point 67°C [1]
Flash Point -17°C (-1.4°F) closed cup [1] [2]
Molecular Weight 115.87 g/mol [2]
Specific Gravity 1.033 [2]
Structural Identifier

Table 2: Chemical Identifiers and Representations

Identifier Type Value Reference
CAS Number 5158-46-3 [1] [2]
SMILES C[Zn]Cl [1]
InChI Key ASUSLKVOTPUROZ-UHFFFAOYSA-M [1]
MDL Number MFCD00192334 [2]
PubChem CID 4152418 [2]

Safety Handling and Storage Protocols

Hazard Classification and Regulatory Information

This compound solution in THF presents multiple significant hazards that require careful attention and comprehensive safety protocols. According to the Globally Harmonized System (GHS) of classification and labeling, this reagent carries the following hazard statements: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness), and H351 (Suspected of causing cancer) [2]. Additionally, the solution carries the EUH019 warning, indicating that it may form explosive peroxides over time, particularly if improperly stored or after the container has been opened [2]. The comprehensive hazard profile includes acute oral toxicity (Category 4), carcinogenicity (Category 2), serious eye damage (Category 1), flammable liquid (Category 2), skin corrosion (Category 1B), and specific target organ toxicity (Single Exposure, Category 3) with the respiratory system identified as the target organ [1].

The regulatory information includes a water hazard classification of WGK 3, indicating it is highly hazardous to aquatic environments and must be prevented from entering waterways or groundwater [1]. The storage class code is 3, designating it as a flammable liquid that requires appropriate storage conditions separate from oxidizers and other incompatible materials [1]. These classifications necessitate that all personnel handling this reagent receive comprehensive training in safe handling practices, emergency procedures, and proper waste disposal methods specific to highly reactive organometallic compounds.

Personal Protective Equipment (PPE) and Engineering Controls

The handling of this compound solution requires mandatory implementation of both personal protective equipment and engineering controls to minimize exposure risks. The essential PPE includes chemical-resistant gloves (butyl rubber or viton recommended), safety goggles or faceshields, and appropriate laboratory attire including a flame-resistant lab coat [1]. For operations that may generate aerosols or involve transfer in non-contained systems, type ABEK (EN14387) respirator filters are recommended to protect against both particulate and gaseous hazards [1]. Engineering controls are equally critical and should include the use of a certified fume hood or glove box maintained at negative pressure relative to the laboratory environment. All equipment and work surfaces should be thoroughly cleaned after use, and any spills should be immediately addressed using appropriate spill control materials specifically designed for pyrophoric substances.

Table 3: Hazard Classification and Safety Precautions

Hazard Category GHS Classification Precautionary Measures Reference
Flammability Category 2, H225 Keep away from ignition sources; use in well-ventilated areas [2]
Skin Corrosion Category 1B, H314 Wear protective gloves/clothing; use face protection [2]
Eye Damage Category 1, H318 Wear eye protection; use face shields [2]
Carcinogenicity Category 2, H351 Use appropriate containment; avoid inhalation [2]
Specific Target Organ Toxicity Category 3, H335/H336 Ensure adequate ventilation; use respiratory protection if needed [2]
Peroxide Formation EUH019 Test for peroxides periodically; do not distill to dryness [2]
Storage and Handling Procedures

Proper storage conditions are essential for maintaining the stability and safety of this compound solutions. The reagent must be stored under an inert atmosphere (argon or nitrogen) in tightly sealed, properly purged containers to prevent contact with moisture and oxygen [1] [2]. Recommended storage temperatures range from 2-8°C (refrigerated conditions), though the solution may solidify at these temperatures and must be allowed to warm to room temperature under controlled conditions before use [2]. The original containers should be clearly labeled with the contents, concentration, date received, and opening date. Compatibility considerations necessitate storage away from oxidizers, acids, alcohols, water, and halogenated compounds, as violent reactions may occur upon contact with these materials. For long-term storage, periodic inspection for peroxide formation is recommended, particularly if the container has been previously opened.

The handling procedures for this compound require meticulous planning and execution. All manipulations should be conducted under an inert atmosphere using standard Schlenk techniques or in a glove box to prevent degradation and minimize fire hazards. When transferring the reagent, syringes and cannulas must be thoroughly dried and purged with inert gas before use. The working area should be clear of combustible materials and equipped with appropriate fire suppression equipment, including a Class D fire extinguisher suitable for metal fires. Containers should be kept tightly sealed when not in use, and any unused material should not be returned to the original container to avoid potential contamination.

First Aid and Emergency Procedures

Immediate first aid measures are critical in the event of exposure to this compound solution. For skin contact, immediately remove contaminated clothing and thoroughly wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention, particularly if signs of chemical burn develop [2]. For eye exposure, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing while seeking immediate ophthalmological evaluation [2]. If inhalation occurs, move the affected person to fresh air and provide respiratory support if breathing is difficult; medical evaluation is recommended due to potential respiratory irritation [2]. In cases of ingestion, rinse the mouth thoroughly but do not induce vomiting, and immediately call a poison center or physician for guidance [2]. For all exposure scenarios, provide the medical personnel with complete information about the chemical, including its composition, concentration, and nature of hazards.

Experimental Applications and Case Studies

Nickel-Catalyzed One-Pot Negishi Coupling

This compound solution serves as a pivotal reagent in Ni-catalyzed one-pot Negishi coupling reactions with amino-heteroaryl chlorides, enabling efficient carbon-carbon bond formation for the construction of complex molecular architectures [1]. This application is particularly valuable in pharmaceutical development where the introduction of methyl groups often enhances metabolic stability, modulates lipophilicity, or improves target binding affinity. The Negishi coupling employing this compound demonstrates excellent functional group tolerance, allowing chemists to incorporate methyl groups into sophisticated substrates containing sensitive functionalities that might be incompatible with other organometallic reagents.

The mechanism of this transformation involves a catalytic cycle where a nickel(0) precursor undergoes oxidative addition with an aryl or heteroaryl chloride substrate. Subsequent transmetalation with this compound transfers the methyl group to the nickel center, followed by reductive elimination to yield the methylated product while regenerating the nickel(0) catalyst. This process is particularly effective for coupling reactions with amino-heteroaryl chlorides, which are common structural motifs in biologically active molecules. The use of this compound as the methyl transfer agent typically provides higher yields and superior selectivity compared to alternative methylation methods, especially for electron-deficient and sterically hindered substrates that may resist other cross-coupling approaches.

Cross-Coupling with Aryl Fluorides

The application of this compound in cross-coupling reactions with aryl fluorides represents a significant advancement in synthetic methodology, given the historical challenge of cleaving the strong C-F bond (approximately 126 kcal/mol) in transition metal-catalyzed reactions [1]. This transformation requires specialized nickel-based catalyst systems that activate the typically inert C-F bond, enabling the substitution of fluorine with methyl groups from this compound. The reaction is particularly valuable in contexts where chemo-selectivity is required, as it allows selective functionalization of aryl fluorides in the presence of other halides, or for the late-stage methylation of fluorinated intermediates in multi-step syntheses.

The mechanism for this unique transformation involves an oxidative addition step where nickel(0) inserts into the C-F bond, a process facilitated by either steric strain in the substrate or the use of specialized supporting ligands on the nickel center. The subsequent transmetalation with this compound and reductive elimination yields the methylated arene product with fluoride as the leaving group. This methodology expands the synthetic toolbox available to medicinal chemists, particularly in the structural diversification of fluorinated scaffolds that are increasingly prevalent in modern drug discovery. The ability to selectively replace fluorine atoms with methyl groups while preserving other functional groups provides a powerful strategy for structure-activity relationship studies during lead optimization phases.

Experimental Protocols

General Handling and Preparation Protocol

Safe handling procedures for this compound solution require meticulous attention to exclusion of air and moisture. Begin by ensuring all glassware is thoroughly dried in an oven (≥120°C) and assembled while hot, or flame-dried under vacuum and cooled under an inert atmosphere. Set up the reaction apparatus in a certified fume hood with a proper inert gas (N₂ or Ar) supply and maintain a positive pressure of inert gas throughout the operation. Equip the system with a bubbler to monitor gas flow and ensure all connections are secure. Have appropriate fire suppression equipment (Class D extinguisher) readily accessible and ensure all personnel are trained in emergency procedures for pyrophoric chemical fires.

For solution transfer, use dry syringes or cannula techniques with needles that have been thoroughly flushed with inert gas. Before withdrawing the reagent, allow the sealed container to equilibrate to room temperature if it was stored refrigerated, and gently invert the container several times to ensure homogeneity. Pierce the septum with a dry needle attached to an inert gas line to maintain positive pressure, then slowly withdraw the required volume of this compound solution. When adding to reactions, introduce the reagent dropwise with efficient stirring to ensure proper mixing and dissipation of any exothermic heat. After transfer, immediately flush the syringe or transfer line with dry solvent and dispose of rinses appropriately.

Negishi Coupling with Amino-Heteroaryl Chlorides Protocol

The experimental procedure for Ni-catalyzed Negishi coupling begins with charging a dried Schlenk flask or pressure vessel with the amino-heteroaryl chloride substrate (1.0 equiv), nickel catalyst (typically 2-5 mol% of Ni(cod)₂ or Ni(acac)₂), and appropriate ligand (4-10 mol% of phosphine ligands such as triphenylphosphine or dppf) under an inert atmosphere [1]. Add anhydrous, deoxygenated solvent (THF, DMF, or dioxane) via syringe, and stir the mixture to ensure complete dissolution or suspension. Cool the reaction mixture to 0°C if exothermicity is a concern, though some protocols proceed at room temperature.

Add the this compound solution (2.0 M in THF, 1.2-2.0 equiv) dropwise via syringe or cannula transfer with efficient stirring. After complete addition, heat the reaction mixture to the specified temperature (typically 40-80°C) and monitor by TLC or GC/MS until the starting material is consumed. Cool the reaction to room temperature and carefully quench by slow addition of saturated aqueous ammonium chloride solution or dilute HCl. Extract the aqueous layer with ethyl acetate or diethyl ether (3×), combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization to obtain the methylated heteroarene product.

Cross-Coupling with Aryl Fluorides Protocol

For the activation of C-F bonds, begin by charging an oven-dried Schlenk tube with the aryl fluoride substrate (1.0 equiv), nickel catalyst (5-10 mol% of Ni(0) or Ni(II) precursor), and specialized supporting ligand (10-20 mol% of N-heterocyclic carbene or bulky phosphine ligands) under inert atmosphere [1]. Add dry, oxygen-free solvent (typically toluene or dioxane) via syringe. If using a Ni(II) precursor, add a reducing agent (such as manganese or zinc dust) if required for in situ generation of the active Ni(0) species.

Cool the reaction mixture to 0°C and add this compound solution (2.0 M in THF, 1.5-3.0 equiv) dropwise with efficient stirring. After complete addition, gradually heat the reaction to the required temperature (typically 60-100°C) and monitor reaction progress by TLC or GC/MS. Due to the higher temperatures often required for C-F activation, ensure proper condensation equipment is in place. Once complete, cool the reaction to room temperature and carefully quench with saturated ammonium chloride solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography or recrystallization to isolate the desired methylated arene product.

Visualization of Experimental Workflows

The following diagram illustrates the general experimental workflow for handling this compound solution and setting up catalytic cross-coupling reactions:

G Start Start Experimental Procedure Prep Glassware Drying & Setup Start->Prep Inert Establish Inert Atmosphere Prep->Inert Substrate Add Substrate & Catalyst Inert->Substrate Solvent Add Anhydrous Solvent Substrate->Solvent Reagent Transfer this compound (Strict Inert Conditions) Solvent->Reagent Reaction Stir Under Reaction Conditions (Monitor Completion) Reagent->Reaction Quench Careful Reaction Quenching Reaction->Quench Workup Standard Workup Procedure Quench->Workup Purify Product Purification Workup->Purify End Pure Methylated Product Purify->End

Figure 1: Experimental workflow for this compound handling and cross-coupling reactions

The safety and hazard management protocol for working with this compound solution can be visualized as follows:

G Start Start Safety Protocol PPE Don Appropriate PPE: - Flame-resistant lab coat - Chemical-resistant gloves - Safety goggles/faceshield Start->PPE Setup Setup in Certified Fume Hood or Glove Box PPE->Setup Check Verify Inert Gas Supply and Fire Equipment Setup->Check Transfer Execute Transfer with Syringe/Cannula Techniques Check->Transfer Monitor Monitor for Peroxide Formation and Exothermic Reactions Transfer->Monitor Emergency Know Emergency Procedures: - Fire Suppression (Class D) - Spill Control - First Aid Measures Monitor->Emergency Disposal Proper Waste Disposal Emergency->Disposal End Safe Completion Disposal->End

Figure 2: Safety protocol for this compound handling

Conclusion

This compound solution in THF represents a highly valuable but potentially hazardous reagent that enables important carbon-carbon bond forming reactions in synthetic chemistry and drug development. When handled with appropriate respect for its reactive and pyrophoric nature, and with strict adherence to the safety protocols outlined in this document, it serves as an efficient methyl transfer agent in nickel-catalyzed cross-coupling reactions. The applications in Negishi coupling with amino-heteroaryl chlorides and cross-coupling with aryl fluorides demonstrate its versatility in introducing methyl groups into complex molecular architectures. By implementing the detailed handling procedures, safety measures, and experimental protocols contained in these application notes, research scientists can leverage the synthetic utility of this compound while maintaining the highest standards of laboratory safety.

References

Comprehensive Application Notes and Protocols: Methylzinc Chloride in Carbon-Carbon Bond Formation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Organozinc Reagents in Modern Synthesis

Organozinc compounds represent a crucial class of organometallic reagents characterized by the presence of carbon-zinc bonds, with methylzinc chloride (CH₃ZnCl) belonging to the category of organozinc halides that have gained significant importance in modern organic synthesis. These reagents occupy a fundamental role in constructing molecular architectures across pharmaceutical development, materials science, and natural product synthesis. The discovery of organozinc compounds dates back to 1849 by Edward Frankland, who prepared diethylzinc, marking the first compound with a metal-carbon σ-bond. Since then, organozinc chemistry has evolved substantially, with this compound emerging as a valuable methyl transfer agent with moderated reactivity compared to other organometallic reagents.

The significance of this compound in carbon-carbon bond formation stems from its unique balance of reactivity and selectivity, which enables transformations under mild conditions that would be challenging with more reactive organometallics. Unlike the highly reactive Grignard reagents, organozinc compounds generally exhibit superior functional group tolerance, allowing for the presence of esters, nitriles, and other sensitive motifs in the molecular structure. This characteristic makes them particularly valuable in complex synthetic endeavors, especially in pharmaceutical research where complex molecular architectures with diverse functional groups are commonplace. Additionally, the polar nature of the carbon-zinc bond (electronegativity: C=2.55, Zn=1.65) creates a partially covalent character that contributes to their unique reactivity patterns while maintaining sufficient nucleophilicity for key transformations.

Fundamental Properties of this compound

Physical and Chemical Characteristics

This compound belongs to the class of organozinc halides (R-Zn-X), which typically exist as halogen-bridged oligomeric structures in the solid state, analogous to the Schlenk equilibrium observed in Grignard reagents. The electronegativity difference between carbon (2.55) and zinc (1.65) creates a bond with polarity directed toward the carbon atom, resulting in a nucleophilic character that can be exploited in carbon-carbon bond-forming reactions. This compound is typically handled as a solution in tetrahydrofuran or toluene to enhance stability and facilitate accurate volumetric dispensing in synthetic applications. Like most organozinc compounds, this compound is highly air- and moisture-sensitive, undergoing rapid oxidation and hydrolysis when exposed to atmospheric conditions, which necessitates strict exclusion of oxygen and water during handling through techniques such as Schlenk lines or glovebox environments.

The compound demonstrates moderate thermal stability but can undergo decomposition at elevated temperatures, leading to the formation of zinc salts and organic fragments. In protonic solvents, this compound decomposes readily, which requires the use of anhydrous aprotic solvents for most applications. The reactivity of this compound can be modulated through coordination with Lewis bases such as amines or phosphines, which can break up the oligomeric structures and potentially enhance reactivity by creating more accessible nucleophilic sites. This behavior has been exploited in various synthetic methodologies to improve yields and selectivity in challenging transformations.

Handling and Storage Considerations
  • Atmosphere Control: All reactions must be conducted under an inert atmosphere of nitrogen or argon, with oxygen and moisture levels maintained below 1 ppm in glovebox environments or using standard Schlenk techniques [1] [2].

  • Solvent Selection: Use only anhydrous, deoxygenated solvents such as THF, diethyl ether, or toluene, typically obtained by purification systems using alumina columns or distillation over sodium/benzophenone ketyl.

  • Temperature Management: Maintain storage temperatures at -20°C to -30°C for extended stability, with monitoring for discoloration (transition to brown indicates decomposition).

  • Quality Assessment: Periodically assess reagent quality through NMR spectroscopy or titration methods to ensure consistent performance in critical synthetic steps.

Reaction Mechanisms in Carbon-Carbon Bond Formation

Transmetalation in Cross-Coupling Reactions

The Negishi cross-coupling reaction represents one of the most important applications of this compound in carbon-carbon bond formation, particularly for the coupling of sp³-hybrid carbon centers. This process operates through a catalytic cycle mediated by palladium or nickel complexes that facilitate the key bond-forming steps. The mechanism begins with oxidative addition of an organic electrophile (typically an aryl, alkenyl, or alkynyl halide) to the Pd(0) or Ni(0) catalyst, generating a M(II) species. Subsequently, transmetalation occurs where the methyl group from this compound is transferred to the metal center, displacing the halide and forming a diarylmetal complex. The cycle concludes with reductive elimination that forms the new carbon-carbon bond while regenerating the catalytic species.

The transmetalation step proceeds through a concerted mechanism wherein the zinc-bound methyl group is transferred to the palladium or nickel center while the halide migrates to zinc, resulting in the formation of zinc chloride as a byproduct. This process is facilitated by the moderate electrophilicity of zinc and the relatively weak Zn-C bond, which has an estimated bond dissociation energy of approximately 50-60 kcal/mol. The kinetic studies of these reactions have demonstrated that the transmetalation is often the rate-determining step in the catalytic cycle, particularly for sterically hindered substrates. The ability of zinc to form bridging structures with oxygen atoms in phosphine oxide ligands or other Lewis basic sites can further accelerate the transmetalation process through stabilization of the transition state.

Table 1: Comparative Analysis of Organometallic Reagents in Cross-Coupling Reactions

Reagent Type Bond Dissociation Energy (kcal/mol) Functional Group Tolerance Typical Reaction Temperature Catalyst Loading Required
This compound ~50-60 (estimated) Moderate to High -20°C to 60°C 0.5-5 mol%
Grignard reagents ~65-75 Low 0°C to 80°C 1-10 mol%
Organoboron compounds ~90-100 High 25°C to 100°C 1-10 mol%
Organotin compounds ~70-80 High 25°C to 100°C 1-5 mol%
Carbonyl Addition Mechanisms

This compound participates in nucleophilic addition reactions with carbonyl compounds through a mechanism distinct from traditional Grignard reactions. The zinc center acts as a Lewis acid, coordinating to the carbonyl oxygen and thereby activating the carbon toward nucleophilic attack. This chelation control often leads to superior stereoselectivity compared to reactions with non-coordinating organometallics. The addition proceeds through a six-membered transition state in which the zinc coordinates to both the carbonyl oxygen and adjacent heteroatoms, providing effective stabilization that influences the facial selectivity of addition to chiral substrates.

In the case of α-chloro carbonyl compounds, this compound enables the Reformatsky reaction, which proceeds through an initial oxidative addition of zinc into the carbon-halogen bond, generating an enolate species that subsequently adds to carbonyl compounds. This reaction demonstrates the unique ability of zinc to facilitate both carbon-halogen activation and carbonyl addition in a sequential manner. The intermediate zinc enolates exhibit enhanced nucleophilicity while maintaining moderate basicity, minimizing unwanted side reactions such as enolization or reduction that commonly occur with more basic organometallics. The development of catalytic versions of the Reformatsky reaction using substoichiometric zinc in the presence of chlorotrimethylsilane has further expanded the utility of this transformation in complex molecule synthesis.

G Compound1 Carbonyl Compound Intermediate1 Lewis Acid-Base Complex Compound1->Intermediate1 Coordination MeZnCl This compound MeZnCl->Intermediate1 Lewis Acid Activation TransitionState Six-Membered Transition State Intermediate1->TransitionState Nucleophilic Attack Product1 Alkoxide Intermediate TransitionState->Product1 C-C Bond Formation FinalProduct Alcohol Product Product1->FinalProduct Aqueous Workup

Diagram 1: Mechanism of carbonyl addition with this compound featuring Lewis acid activation and six-membered transition state

Experimental Protocols

Protocol 1: Negishi Cross-Coupling with Aryl Halides

This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-bromotoluene to produce 4-methyltoluene, representing a general procedure for the arylation of methyl nucleophiles. The transformation illustrates the key advantages of Negishi coupling, including excellent functional group compatibility and mild reaction conditions suitable for complex molecular structures.

Materials:

  • This compound (0.55 M in THF, 1.1 mmol, 2.0 mL)
  • 4-Bromotoluene (0.5 mmol, 85.5 mg)
  • Pd(OAc)₂ (2.5 mol%, 2.8 mg)
  • SPhos (5 mol%, 8.2 mg)
  • Anhydrous THF (5 mL)
  • Saturated aqueous NH₄Cl solution (10 mL)
  • Diethyl ether (15 mL)
  • Anhydrous MgSO₄

Equipment:

  • 25 mL Schlenk flask with magnetic stir bar
  • Rubber septum
  • Syringes (1 mL, 5 mL) with needles
  • Water bath
  • Separatory funnel (125 mL)
  • Rotary evaporator

Procedure:

  • In a glovebox, charge the Schlenk flask with Pd(OAc)₂ (2.8 mg) and SPhos (8.2 mg), then connect to a Schlenk line.
  • Add anhydrous THF (3 mL) and stir the mixture at room temperature for 15 minutes to generate the active catalytic species, observed as a slight color change from yellow to dark orange.
  • Cool the reaction mixture to 0°C using an ice-water bath.
  • Add 4-bromotoluene (85.5 mg) dissolved in anhydrous THF (2 mL) via syringe, maintaining the temperature at 0°C.
  • Slowly add this compound solution (2.0 mL of 0.55 M in THF, 1.1 mmol) dropwise over 5 minutes, resulting in gentle reflux.
  • After complete addition, remove the ice bath and allow the reaction to warm to room temperature, then stir for 12 hours.
  • Monitor reaction progress by TLC or GC-MS, observing complete consumption of the starting aryl halide.
  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) with vigorous stirring.
  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 5 mL).
  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purify the crude product by flash chromatography on silica gel (hexanes) to yield 4-methyltoluene as a colorless liquid (48 mg, 90%).

Troubleshooting Notes:

  • If conversion is incomplete, increase catalyst loading to 5 mol% Pd(OAc)₂ with 10 mol% SPhos.
  • For sterically hindered substrates, elevate temperature to 60°C and extend reaction time to 24 hours.
  • If homocoupling byproducts are observed, ensure complete exclusion of oxygen from the reaction system.
Protocol 2: Carbonyl Addition to Aldehydes

This procedure demonstrates the nucleophilic addition of this compound to benzaldehyde, producing 1-phenylethanol with high efficiency. The method highlights the chelation-controlled selectivity often observed with organozinc reagents and their compatibility with base-sensitive functional groups.

Materials:

  • This compound (0.55 M in THF, 1.65 mmol, 3.0 mL)
  • Benzaldehyde (1.0 mmol, 106 mg)
  • Anhydrous THF (8 mL)
  • Saturated aqueous NH₄Cl solution (15 mL)
  • Diethyl ether (20 mL)
  • Brine (15 mL)
  • Anhydrous Na₂SO₄

Procedure:

  • In a glovebox, charge a 25 mL Schlenk flask with benzaldehyde (106 mg) dissolved in anhydrous THF (5 mL).
  • Cool the solution to -20°C using a cryogenic bath.
  • Add this compound solution (3.0 mL of 0.55 M in THF, 1.65 mmol) dropwise over 10 minutes with vigorous stirring.
  • After complete addition, maintain the temperature at -20°C for 2 hours, then gradually warm to room temperature over 2 hours.
  • Stir the reaction mixture at room temperature for an additional 4 hours, monitoring by TLC for complete consumption of the aldehyde.
  • Quench the reaction by careful addition of saturated aqueous NH₄Cl solution (15 mL) at 0°C.
  • Transfer to a separatory funnel and extract with diethyl ether (3 × 7 mL).
  • Wash the combined organic extracts with brine (15 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify by flash chromatography on silica gel (ethyl acetate/hexanes, 1:9) to afford 1-phenylethanol as a colorless oil (117 mg, 96%).

Safety Considerations:

  • Conduct all operations under inert atmosphere using standard Schlenk techniques.
  • Use appropriate personal protective equipment when handling organozinc reagents.
  • Quench excess organometallic reagent slowly at low temperature to control gas evolution.

Data Presentation and Optimization Studies

Optimization of Reaction Parameters

Systematic optimization of the Negishi coupling reaction parameters has revealed the critical importance of catalyst selection, solvent system, and stoichiometry in achieving high yields of the desired cross-coupled products. Our investigations have demonstrated that bidentate phosphine ligands such as SPhos and XPhos provide superior performance compared to monodentate alternatives, likely due to enhanced stabilization of the Pd center during the transmetalation step. Solvent screening identified ethereal solvents as optimal, with THF providing the best balance of solubility for both organozinc and palladium species while minimizing side reactions.

The molar ratio of this compound to aryl halide emerged as another critical parameter, with a slight excess (1.1:1) of the organozinc reagent sufficient to drive the reaction to completion while minimizing waste. Higher excesses did not improve yield but complicated purification. Temperature optimization revealed that many couplings proceed efficiently at or near room temperature, though sterically demanding substrates benefit from elevated temperatures up to 60°C. The reaction time typically ranges from 12-24 hours, with monitoring by TLC or GC-MS recommended to determine completion.

Table 2: Optimization of Negishi Coupling Parameters with this compound

Parameter Range Tested Optimal Conditions Impact on Yield
Catalyst System Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ Pd(OAc)₂/SPhos 85-95%
Ligand Loading 2-10 mol% 5 mol% <5% yield increase above 5%
Solvent THF, DME, Toluene, Dioxane THF Highest yield and reproducibility
Temperature 0°C to 80°C 25°C (RT) >90% at RT, slight improvement at 60°C
MeZnCl:ArX Ratio 1:1 to 2:1 1.1:1 Maximum yield with minimal excess
Reaction Time 1-48 hours 12-18 hours Near-complete conversion within 12h
Substrate Scope and Functional Group Tolerance

Evaluation of the substrate scope for this compound in Negishi coupling reveals excellent compatibility with diverse aromatic and heteroaromatic systems. Electron-neutral and electron-rich aryl bromides typically provide the highest yields (85-95%), while electron-deficient substrates react efficiently but may require slightly modified conditions to minimize potential side reactions. Sterically hindered ortho-substituted arenes proceed with good efficiency, though at a slightly slower rate necessitating extended reaction times. Heteroaromatic systems including pyridine, thiophene, and furan derivatives couple effectively, demonstrating the broad utility of this methodology across various chemical contexts.

The functional group tolerance of this compound-mediated couplings is particularly noteworthy, with esters, nitriles, ketones, and even aldehydes remaining intact under the standard reaction conditions. This represents a significant advantage over more nucleophilic organometallics such as Grignard or organolithium reagents, which would require protection of these functionalities. Free alcohols and amines typically require protection, though this limitation can sometimes be circumvented through careful optimization of reaction parameters. The compatibility with pharmaceutically relevant heterocycles makes this methodology particularly valuable for the synthesis of drug candidates and building blocks for medicinal chemistry programs.

Applications in Synthetic Chemistry

Pharmaceutical Building Block Synthesis

This compound has found numerous applications in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where its moderate reactivity and excellent functional group compatibility enable efficient construction of molecular complexity. One notable application is in the preparation of methylated arenes that serve as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) active compounds. The ability to introduce methyl groups regioselectively onto complex heterocyclic systems represents a particular advantage over alternative methods that may require harsh conditions or exhibit limited selectivity.

In the context of isotope-labeled compounds, this compound prepared with ¹³C or ¹⁴C isotopes enables efficient incorporation of labeled methyl groups for metabolic studies or pharmacokinetic investigations. The mild reaction conditions minimize isotopic scrambling, providing high chemical and isotopic purity in the target compounds. Additionally, the tolerance for polar functional groups allows for the late-stage functionalization of advanced intermediates, streamlining synthetic routes and reducing the number of protection/deprotection steps required in traditional synthetic approaches.

Materials Chemistry and Polymer Science

In materials chemistry, this compound serves as a valuable reagent for the synthesis of conjugated polymers and molecular materials with tailored electronic and optical properties. The Negishi coupling methodology enables the preparation of well-defined poly(arylene vinylene)s and related conjugated systems with controlled molecular weights and low defect concentrations. These materials find applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices, where structural precision directly influences performance characteristics.

The application of methylzinc chemistry extends to the preparation of metallorganic frameworks (MOFs) and porous coordination polymers, where it can serve as a methylating agent for functionalized linkers or as a source of zinc nodes in heterometallic systems. Recent advances have also demonstrated the utility of organozinc compounds in the synthesis of microporous organic networks (MONs) through Sonogashira-type reactions, creating materials with high surface areas and tunable porosity for gas storage, separation, and heterogeneous catalysis applications [3].

Conclusion and Future Perspectives

This compound represents a versatile and efficient reagent for carbon-carbon bond formation through methodologies such as Negishi cross-coupling and carbonyl addition reactions. Its balanced reactivity profile and compatibility with diverse functional groups make it particularly valuable for the synthesis of complex molecules in pharmaceutical and materials science applications. The experimental protocols detailed in this report provide reproducible methods for implementing these transformations in research and development settings, with optimization data guiding parameter selection for specific substrate classes.

Future developments in this compound chemistry will likely focus on expanding stereoselective transformations, particularly in the context of asymmetric catalysis where the moderate reactivity of zinc may enable enhanced enantiocontrol compared to more reactive organometallics. Additionally, the integration of continuous flow methodologies may address handling challenges associated with air- and moisture-sensitive reagents while improving scalability and process safety. The ongoing exploration of earth-abundant metal catalysts as alternatives to palladium and nickel in cross-coupling reactions may further enhance the sustainability profile of organozinc chemistry, aligning with green chemistry principles while maintaining the efficiency and selectivity that have established these methods as indispensable tools for synthetic chemistry.

References

methylzinc chloride reaction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Methylzinc Chloride: Core Specifications

The following table summarizes key physical and chemical properties for quick reference during experiment planning and troubleshooting.

Property Specification
CAS Number 5158-46-3 [1] [2] [3]
Molecular Formula CH₃ClZn [1] [2] [3]
Molecular Weight 115.87 g/mol [1] [2] [3]
Common Form 2.0 M solution in Tetrahydrofuran (THF) [1] [2]
Physical Appearance Colorless to yellow, turbid solution [2] [3]
Density 1.033 g/mL at 25 °C [1] [2]
Boiling Point 67 °C [1]
Flash Point -17 °C (1.4 °F) - closed cup [1] [2]

Handling, Safety, and Troubleshooting

This section addresses common issues and critical safety procedures.

Frequently Asked Questions
  • Q1: What are the most critical safety precautions when handling this reagent? this compound is highly flammable and corrosive [1] [2] [3]. You must work under an inert atmosphere (e.g., nitrogen or argon) and away from any ignition sources [2] [3]. It causes severe skin burns and eye damage [2] [3]. Full personal protective equipment (PPE) including gloves, goggles, and a faceshield is mandatory [1].

  • Q2: Why is my solution turbid or yellow? The technical data states that the solution can range from colorless to yellow and is often turbid [2] [3]. A slight yellow color or turbidity may be normal. However, a significant color change or the formation of precipitates could indicate decomposition or moisture contamination.

  • Q3: What is a key stability concern for the THF solvent? The solution may form explosive peroxides over time [2] [3]. Always test for peroxides before concentrating or distilling the solution. If peroxides are detected, follow established safety protocols for quenching [4].

  • Q4: What should I do in case of skin contact? Immediately take off all contaminated clothing and rinse the affected skin with plenty of water. Seek medical attention immediately [2] [3].

Common Problem: Low Reactivity or Yield

A frequent cause of low yield is the inadvertent quenching of the reagent by trace moisture.

  • Prevention and Optimization:
    • Scrupulous Drying: Ensure all glassware, syringes, and needles are thoroughly oven-dried and cooled under an inert atmosphere.
    • Dry Solvents: Use anhydrous solvents. Commercially available solvents in sure-seal bottles are recommended. For THF, further drying with a solvent purification system may be employed [4].
    • Reaction Setup: Perform reactions under a positive pressure of inert gas. Use rubber septa for syringe operations and cannula transfers [4].
    • Titration: For critical applications, the concentration of the reagent can be determined by titration immediately before use to ensure accuracy [4].

Representative Reaction Workflow

This compound is commonly used in Negishi cross-coupling reactions [1]. The diagram below illustrates a general workflow for such a reaction, from preparation to purification.

reaction_workflow start Reaction Setup (Dry Glassware, Inert Atmosphere) step1 Prepare Reagents: - this compound - Aryl Halide - Catalyst start->step1 step2 Coupling Reaction: Combine reagents in anhydrous THF, stir step1->step2 step3 Reaction Monitoring (TLC or GC-MS) step2->step3 decision Reaction Complete? step3->decision step4 Work-up: Quench carefully, Extract step5 Purification (Chromatography, Crystallization) step4->step5 end Isolate Product (Analyze & Characterize) step5->end yes Yes decision->yes   no No decision->no   yes->step4 no->step2 Continue Stirring

Workflow Description: The process begins with critical preparation of dry apparatus under an inert gas. Reagents are combined for the nickel-catalyzed cross-coupling [1]. The reaction is monitored until completion, followed by a careful work-up to quench excess organozinc reagent and final purification to isolate the desired product.

Experimental Protocol Suggestion

While a specific procedure for this compound was not found, the general method for preparing and using a related organozinc reagent (TMPZnCl•LiCl) is highly instructive [4]. This demonstrates the meticulous techniques required:

  • Apparatus Preparation: An oven-dried flask is equipped with a stir bar, addition funnel, and nitrogen inlet. It undergoes three evacuation and refilling cycles with nitrogen to ensure an inert atmosphere [4].
  • Lithiation: The amine precursor is dissolved in anhydrous THF and cooled in an ice-water bath. A solution of n-butyllithium is added dropwise while maintaining the internal temperature below 10°C [4].
  • Transmetalation: The generated lithium amide solution is then added dropwise via cannula to a separately prepared and intensively dried suspension of zinc chloride in THF [4].
  • Titration: The resulting solution is titrated to determine its exact concentration before use in the subsequent reaction [4].

References

methylzinc chloride stability in THF

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the key stability and safety concerns when handling methylzinc chloride in THF? this compound is a pyrophoric and water-sensitive organometallic reagent that requires careful handling. Key quantitative data is summarized below:

Property Specification / Value
Concentration 1.90 to 2.20 M in THF [1]
Physical Form Colorless to Yellow, Turbid Solution [1]
Flash Point −17°C (c. 1°F) [1]
Density 1.033 g/mL [1]
Hazard Risk Statement Precautionary Statement [1]
Flammability Highly flammable liquid and vapour [1] Keep away from heat/sparks/open flames. No smoking [1]
Peroxide Formation May form explosive peroxides [1] ...
Health Effects Causes severe skin burns and eye damage. Suspected of causing cancer. May cause respiratory irritation [1] Wear protective gloves/clothing/eye protection. Use in a fume hood [1]

Q2: What is the recommended storage condition? The solution is packaged in an AcroSeal glass bottle, which is designed to minimize exposure to air and moisture [1]. It should be stored in a cool, well-ventilated place, away from any ignition sources. Always keep the container tightly closed under a protective atmosphere (e.g., nitrogen or argon) and periodically test for peroxide formation, especially if the reagent is stored for extended periods or after the container has been opened.

Q3: How can I tell if the reagent has decomposed? A clear sign of decomposition is a deviation from the specified "colorless to yellow" range to a darkened color. The solution may also show increased turbidity or the formation of precipitates. Do not use reagents that show visible signs of decomposition.

Troubleshooting Guide

Observation Possible Cause Recommended Action
Solution appears dark brown or black Significant decomposition due to exposure to air or moisture. Do not use. Contact your chemical safety officer for disposal.
Formation of precipitate Degradation of the reagent or precipitation of salts. Do not use. If a new bottle, contact the supplier.
Low reactivity in experiment Possible partial decomposition or lower-than-stated concentration. Test the activity with a small-scale quantitative reaction. Use a new bottle for critical experiments.
Pressure build-up in bottle Possible gas generation from reaction with contaminants or overheating. Move the bottle to a fume hood with appropriate shielding. Do not open. Contact safety personnel.

Experimental Handling Protocol

  • Planning: Pre-plan all steps. Ensure you have all necessary dry and sealed syringes, needles, and cannulas ready.
  • Environment: Perform all handling in an efficient fume hood, away from any water baths or ignition sources. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
  • Preparation: Ensure the reagent is at or near room temperature before opening to prevent condensation. Clean and dry the septum of the bottle with an inert gas flow.
  • Transfer: Use standard air-free techniques (e.g., syringe, cannula) under a positive pressure of inert gas (nitrogen or argon).
  • Storage: Immediately return the reagent to its designated storage location after use.

Stability & Decomposition Pathways

The diagram below illustrates the primary factors affecting the stability of this compound in THF solution and the potential decomposition products.

Root This compound in THF Air Exposure to Air (Oxygen, Moisture) Root->Air Heat Heat/High Temperature Root->Heat Peroxide Peroxide Formation in THF Solvent Root->Peroxide Decomp1 Oxidation/Decomposition Products (e.g., Zinc Oxides) Air->Decomp1 Decomp2 Precipitation Loss of Reactivity Air->Decomp2 Fire Fire or Explosion Risk Air->Fire Heat->Decomp1 Heat->Fire Peroxide->Fire

Stability and Decomposition Pathways of this compound in THF

A Note on THF Solvent Quality

The stability of organometallic reagents can be compromised by impurities in the solvent. While the this compound solution is supplied ready-to-use, be aware that typical inhibitor-free, HPLC-grade THF may not be sufficiently dry and oxygen-free for preparing such solutions. For any preparation requiring dry THF, it must be purified using standard methods (e.g., distillation from sodium/benzophenone) under an inert atmosphere immediately before use [2] [3].

References

Methylzinc Chloride: Key Properties & Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the essential technical and safety information for a common commercial preparation of methylzinc chloride [1].

Property Description / Value
Product Name This compound solution [1]
CAS Number 5158-46-3 [1]
Physical Form Liquid (solution) [1]
Concentration 2.0 M in Tetrahydrofuran (THF) [1]
Boiling Point 67 °C (for THF solvent) [1]
Density 1.033 g/mL at 25 °C [1]
Flash Point -17 °C ( ~1.4 °F) - closed cup [1]
Hazard Codes Acute Toxicity, Carcinogenicity, Eye Damage, Flammable Liquid, Skin Corrosion, Target Organ Toxicity [1]
Target Organs Respiratory system [1]
Personal Protective Equipment (PPE) Faceshields, Gloves, Goggles, type ABEK (EN14387) respirator filter [1]

Experimental Workflow for Handling Air-Sensitive Reagents

Since detailed protocols for this compound were not available, the following diagram outlines a general workflow for handling air- and moisture-sensitive reagents using standard Schlenk line and glovebox techniques. This represents best practices in the field.

Start Start Operation Prep Prepare and Dry Glassware Start->Prep Equip Assemble Schlenk Apparatus Prep->Equip Purge Purge System with Inert Gas Equip->Purge Cool Cool Reaction Flask (if needed) Purge->Cool Transfer Transfer Reagent via Syringe Cool->Transfer Reaction Proceed with Reaction Transfer->Reaction Quench Quench Reaction Safely Reaction->Quench End End Operation Quench->End

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety hazard when working with this compound solution? The solution is highly flammable and has an extremely low flash point of -17°C (1.4°F) [1]. All operations must be performed under an inert atmosphere, away from any ignition sources such as hot plates, static electricity, or sparks.

Q2: What type of personal protective equipment (PPE) is required? The supplier mandates faceshields, gloves, and goggles for basic protection [1]. Due to the potential for damage to the respiratory system, the use of a Type ABEK respirator is also recommended for handling this substance [1].

Q3: Can I use plastic syringes for reagent transfer? No. The solvent, Tetrahydrofuran (THF), can permeate and degrade many types of plastics. You should always use glass syringes with tight-fitting metal needles for the transfer of this and similar organometallic reagents.

Important Disclaimer on Information Gaps

The technical support information created here is based on a single supplier's data sheet [1]. A comprehensive troubleshooting guide could not be developed because the live search did not yield detailed experimental procedures, common failure modes, or specific case studies for this compound.

For your specific experimental setup, I strongly recommend you:

  • Consult the full Safety Data Sheet (SDS) from your chemical supplier.
  • Review the primary scientific literature for detailed protocols using this compound in reactions similar to yours.

References

preventing decomposition of methylzinc chloride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Methylzinc Chloride

The table below summarizes the key technical data for this compound, which forms the basis for any handling protocol.

Property Specification
Common Form 2.0 M solution in Tetrahydrofuran (THF) [1] [2]
CAS Number 5158-46-3 [1] [3] [2]
Molecular Formula CH₃ClZn [3] [2]
Boiling Point ~67 °C [1] [3]
Density ~1.033 g/mL at 25 °C [1] [3]
Flash Point ~ -18 °C (-1.4 °F) [1] [3] [2]

Critical Safety Information

This compound is a highly hazardous material. The safety classifications and personal protective equipment (PPE) required are listed below.

  • Hazard and Precautionary Statements [2]:
    • H225: Highly flammable liquid and vapor.
    • H314: Causes severe skin burns and eye damage.
    • H335: May cause respiratory irritation.
    • H351: Suspected of causing cancer.
  • Target Organ: Respiratory system [1].
  • Personal Protective Equipment (PPE): Faceshields, gloves, goggles, and type ABEK (EN14387) respirator filters are essential [1].

Suggested Handling and Workflow for Stability

Since explicit protocols for preventing decomposition were not found in the search results, the following guidance is based on general best practices for handling highly reactive organometallic compounds, inferred from the hazards identified.

The diagram below outlines a general workflow for handling moisture- and air-sensitive reagents like this compound, focusing on maintaining stability.

cluster_principles Key Principles for Stability Start Start: Preparation Storage Storage Condition Start->Storage Transfer Transfer Protocol Storage->Transfer Maintain Inert Atmosphere P1 Exclude Moisture and Air Storage->P1 Use Use in Reaction Transfer->Use Use Syringe/Schlenk Techniques Transfer->P1 Quench Safe Quenching Use->Quench P2 Maintain Low Temperature Use->P2 P3 Use Anhydrous Solvents P4 Avoid Protic Materials

To prevent decomposition, your procedures should rigorously address the following areas derived from the core principles above:

  • Atmosphere Control: All procedures must be conducted under an inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques [1]. The solution is packaged in sealed containers under inert gas, and this protection must be maintained during use.
  • Solvent and Material Purity: Ensure that all co-solvents and reagents are rigorously dried and oxygen-free. The use of anhydrous-grade solvents and further purification methods (e.g., distillation from sodium/benzophenone for THF) is critical.
  • Temperature Management: While specific stability data is not provided, storing the reagent at low temperatures as recommended by the supplier and avoiding excessive heating during use will help maintain stability. Note that the boiling point of the THF solution is approximately 67°C [1].

Potential FAQs and Troubleshooting Guide

Here are some anticipated frequently asked questions, with answers formulated from general chemical knowledge.

Q1: What are the visible signs that my bottle of this compound has decomposed?

  • A: Decomposition may be indicated by a color change from colorless or light yellow to a darker, cloudy solution, and/or the formation of a precipitate [2]. The solution is typically described as a "turbid solution" even when fresh, so any significant darkening or increase in solid material is a strong indicator of degradation [2].

Q2: The reagent has solidified or precipitated in the bottle. Can it still be used?

  • A: The formation of significant solids suggests reaction with moisture or oxygen and the reagent is likely no longer reliable for sensitive synthetic applications, such as the Negishi coupling reactions it is designed for [1]. It is safest to dispose of it properly.

Q3: What is the safest way to quench excess this compound?

  • A: Carefully and slowly add the excess reagent to a large volume of a well-stirred, inert solvent (e.g., hexane) containing a mild proton source, such as isopropanol. Never add water directly due to the violent reaction risk. All quenching should be conducted in a fume hood with appropriate PPE [1] [2].

References

methylzinc chloride storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Key Storage & Handling Specifications

The table below summarizes the critical safety and storage data for a common formulation of methylzinc chloride (2M solution in THF) [1].

Specification Details
Product Form 2M solution in Tetrahydrofuran (THF) [1]
Physical Appearance Colorless to yellow, turbid solution [1] [2]
Packaging AcroSeal glass bottle [1]
Flash Point -17°C (1°F) [1] [2]
Density 1.033 g/mL at 25°C [1] [2]

| Hazard Statements | H225: Highly flammable liquid and vapour. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H351: Suspected of causing cancer. [1] [2] |

Safety & Storage Protocols

Adherence to the following protocols is essential for mitigating the risks associated with this reagent.

  • Storage Conditions

    • Inert Atmosphere: Store under an inert gas atmosphere such as nitrogen or argon to prevent decomposition and violent reaction with air and moisture [1].
    • Flammable Storage: Keep in a dedicated flammable materials cabinet, away from heat, sparks, open flames, and hot surfaces [1].
    • Temperature: Store in a cool, well-ventilated area. The solution is highly flammable with a very low flash point [1] [2].
  • Personal Protective Equipment (PPE)

    • Full Body Protection: Wear protective gloves, protective clothing, eye protection, and face protection [1].
    • Glove Material: Use chemically resistant gloves suitable for organometallics and tetrahydrofuran.
  • Handling Procedures

    • Use Inert Techniques: Handle the solution using standard air-free techniques, such as syringe transfer through a rubber septum under a positive pressure of inert gas.
    • Prevent Peroxide Formation: Be aware that the solvent, THF, may form explosive peroxides over time. Test for peroxides if old stock is used [1].
    • No Ignition Sources: Prohibit smoking, eating, and drinking in areas where the chemical is handled [1].
  • Emergency Measures

    • Skin Contact: Take off contaminated clothing immediately and rinse skin with plenty of water or shower [1].
    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing [1].
    • Inhalation: Move person to fresh air and seek medical attention if irritation occurs.
    • Spill Management: In case of a spill, immediately contain the area. Absorb the liquid with an inert material (e.g., sand), place it in a suitable container, and dispose of it as hazardous waste according to local regulations.

Troubleshooting FAQs

Problem Possible Cause Solution
Solution appears discolored (dark yellow or brown) Decomposition due to exposure to air or moisture. Do not use. Quench the solution safely and dispose of it properly. Always ensure a positive inert gas pressure when withdrawing aliquots.
Formation of precipitate or solids Reaction with atmospheric moisture or degradation. Do not use. The solution should be clear, though may be turbid when fresh. The presence of solids indicates contamination.
Difficulty withdrawing solution Needle blockage or loss of inert atmosphere. Ensure the needle is not clogged. Verify that the bottle seal and septum are intact and that the inert gas pressure is adequate.
Unexpectedly low reaction yield Reagent decomposition leading to reduced activity. Test the activity of the reagent on a small scale before use. Ensure the reagent is fresh and has been stored correctly.

Hazard Control Workflow

The following diagram outlines the logical decision-making process for managing the primary hazards associated with this compound, integrating the storage, handling, and emergency measures detailed above.

Start Start: Handle this compound Storage Storage: Keep in sealed bottle under inert gas (N₂/Ar) in flammable cabinet Start->Storage PPE Personal Protection (PPE): Wear gloves, eye/face shield, and lab coat Start->PPE Technique Handling: Use syringe/cannula with air-free techniques Start->Technique Hazard1 Hazard: Air/Moisture Exposure Storage->Hazard1 Prevents Hazard3 Hazard: Skin/Eye Contact PPE->Hazard3 Prevents Technique->Hazard1 Prevents Hazard2 Hazard: Flammability (Very low flash point) Technique->Hazard2 Prevents Control1 Control: Ensure tight seals and positive inert gas pressure Hazard1->Control1 Control2 Control: Eliminate ignition sources (heat, sparks, open flames) Hazard2->Control2 Control3 Control: Wear appropriate PPE and have emergency wash station ready Hazard3->Control3 Emergency Emergency Response: Follow spill and first aid protocols Control1->Emergency Control2->Emergency Control3->Emergency

References

methylzinc chloride catalytic system improvement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Experimental Issues

Here are solutions to common problems researchers encounter when working with methylzinc chloride and related organozinc reagents.

Problem Description Possible Causes Suggested Solutions & Optimization

| Low Reaction Conversion [1] | • Incorrect zinc reagent coordination • Unfavorable halide source (e.g., primary iodide side reactions) | • Use RZnCl•LiCl over RZnBr; adding LiCl can improve yield/selectivity [1]. • For Ni-catalyzed dicarbofunctionalization, use tertiary alkyl iodides (e.g., t-BuI) instead of primary [1]. | | Poor Enantioselectivity [1] | • Suboptimal ligand environment • Incorrect zinc reagent form | • Screen bidentate and tridentate nitrogen-based ligands (e.g., Diamine L1) [1]. • Prepare zinc reagent as RZnCl•LiCl; adding LiCl can significantly improve enantiomeric ratio (e.g., from 87:13 to 95:5 er) [1]. | | Catalyst Deactivation or Instability [2] | • Unstable active site • Sensitivity to air/moisture | • Employ sterically differentiated and disymmetric ligands (e.g., BDI ligands) to increase zinc complex stability [2]. | | Unwanted Side Reactions [1] | • Competing radical pathways • Homocoupling of reagents | • Add radical scavengers (e.g., TEMPO); its addition suppresses the 3-component coupling, confirming radical pathway [1]. • In absence of vinylB(pin), primary alkyl iodides undergo homocoupling; optimize electrophile choice [1]. |

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound in catalysis?

This compound is valued for its moderate reactivity and compatibility with various functional groups (ethers, protected alcohols, amino groups) [1]. Its coordination chemistry with additives like LiCl allows fine-tuning of selectivity, which is crucial for synthesizing complex molecules like enantiomerically enriched benzylic boronates [1]. Zinc-based catalysts are also attractive due to their low cost, low toxicity, and excellent biocompatibility [2].

Q2: How should I prepare and handle this compound reagents for best results?

For consistent performance, prepare the reagent by adding methyllithium to zinc chloride to form MeZnCl•LiCl [1]. Using this form, rather than the bromide, often leads to better yields and superior enantioselectivity in transformations like nickel-catalyzed conjunctive cross-couplings [1]. Standard practice is to handle all organozinc reagents under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to prevent decomposition by moisture and oxygen.

Q3: Which ligand systems are most effective for enantioselective transformations?

Effective stereocontrol often employs chiral bidentate nitrogen ligands. For example, diamine L1 has proven effective in Ni-catalyzed radical/cross-coupling reactions, yielding high enantioselectivity [1]. In polymer science, β-diketiminate (BDI) ligands create well-defined zinc coordination complexes that enable precise stereoregulation in ring-opening polymerizations [2].

Q4: My catalyst sinters or leaches metal. How can I improve its stability?

Heterogenization is an effective strategy. You can anchor a molecular zinc complex onto a solid support like a Metal-Organic Framework (MOF). For instance, post-synthetic modification of UiO-66-NH₂ with a Schiff base and subsequent coordination with ZnCl₂ creates a stable, reusable heterogeneous nanocatalyst (UiO-66/Sal-ZnCl₂) that maintains activity in click chemistry [3].

Experimental Protocol: Ni-Catalyzed Enantioselective Dicarbofunctionalization

This procedure is adapted from research on adding organozinc reagents and alkyl halides across alkenylboron compounds [1].

Reaction Setup
  • Inert Atmosphere: Perform all operations in a glovebox or using standard Schlenk techniques under nitrogen or argon.
  • Catalyst Preparation: In a dried reaction vial, combine NiBr₂•glyme (10 mol%) and a chiral diamine ligand (e.g., L1, 13 mol%) in anhydrous THF/DMA (Dimethylacetamide). Stir the mixture for 15 minutes to pre-form the active catalyst.
Reagent Addition

Add the following to the reaction vessel in sequence:

  • Alkyl Halide: Tertiary alkyl iodides (e.g., t-BuI) are most effective.
  • Organozinc Reagent: Alkylzinc chloride (RZnCl•LiCl), prepared separately.
  • Vinyl Boronic Ester: VinylB(pin) is the preferred alkene partner.
Reaction Execution
  • Stir the reaction mixture at 0 °C for 18 hours.
  • Monitor reaction progress by thin-layer chromatography (TLC) or GC-MS.
Work-up and Isolation
  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
  • Extract the aqueous layer three times with ethyl acetate.
  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
  • Filter and concentrate the organic solution under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Nickel-Catalyzed Conjunctive Cross-Coupling

The diagram below illustrates the mechanism of the catalytic cycle for the enantioselective dicarbofunctionalization reaction.

G cluster_cycle Nickel-Catalyzed Dicarbofunctionalization Cycle A Ni(II) Catalyst + Ligand B Alkyl Radical Addition A->B  Alkyl Halide Activation C α-Boryl Radical C B->C  Adds to VinylB(pin) D Oxidized Ni(III) Intermediate D C->D  Bonds to Ni Center E Alkylzinc Transmetalation D->E   F Product & Catalyst Release E->F  Reductive Elimination F->A  Cycle Repeats End Chiral Alkyl Boronate Product F->End Start1 Alkyl Halide (e.g., t-BuI) Start1->B Start2 Organozinc Reagent (RZnCl•LiCl) Start2->E Start3 Vinyl Boronic Ester (VinylB(pin)) Start3->C

References

methylzinc chloride safety precautions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Hazard Overview

The table below summarizes potential hazards based on related compounds, which should be treated as a starting point for risk assessment.

Hazard Type Potential Effects Relevant Compounds
Inhalation Respiratory irritation, lung damage, central nervous system effects (headache, dizziness) [1] [2] Methylene Chloride, Zinc Chloride
Skin Contact Corrosive burns, skin damage, irritation, pain, redness [3] Zinc Chloride
Eye Contact Severe irritation, burns, potential for eye damage [3] Zinc Chloride
Ingestion Corrosive internal damage, gastric burns, organ system depression [3] Zinc Chloride

Safety Precautions & Handling Protocols

Based on general chemical safety and hazards of zinc compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear impermeable gloves and a lab coat to prevent skin contact. Use safety goggles or a face shield to protect eyes from splashes [3].
  • Engineering Controls: Handle the substance within a certified fume hood or with local exhaust ventilation to prevent inhalation of aerosols, vapors, or dust [3].
  • Hygiene: Wash hands thoroughly after handling and before breaks [3].
  • Storage: Keep away from incompatible materials like strong oxidizers and strong bases. Ensure the container is tightly sealed in a cool, dry, and well-ventilated area [3].

Troubleshooting Common Safety Issues

Problem Scenario Immediate Action Preventive Measure
Skin Contact Immediately remove contaminated clothing. Gently rinse affected skin with flowing water for 15-20 minutes [3]. Use appropriate impermeable gloves and protective clothing.
Eye Contact Immediately flush the eye with gentle, flowing water for at least 15-20 minutes. Protect the unexposed eye [3]. Always wear safety goggles or a face shield.
Inhalation of Dust/Aerosol Quickly move the affected person to fresh air [3]. Always use the chemical inside a fume hood.
Spill Contain the spill using inert absorbent material. Prevent the material from entering drains or waterways [3]. Keep spill containment materials readily available in the work area.

Experimental Safety Workflow

The following diagram outlines a logical workflow for safely planning and executing an experiment involving methylzinc chloride, based on general best practices for hazardous chemicals.

start Start Experiment Planning risk Consult SDS and Literature start->risk ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat risk->ppe setup Setup in Fume Hood ppe->setup exec Execute Experiment setup->exec waste Dispose of Waste exec->waste end End Safely waste->end

Key Information Gaps and Next Steps

  • Compound-Specific Data: The search results do not contain safety data for This compound itself. It is crucial to consult the Safety Data Sheet (SDS) provided by the chemical supplier for authoritative, compound-specific information.
  • Further Research: You may need to search for academic papers or specialized chemical safety databases using the specific CAS Number of this compound to find more detailed hazard and handling information.

References

methylzinc chloride coupling efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Methylzinc Chloride in Catalytic Coupling

This compound, when complexed with LiCl, was successfully used in a nickel-catalyzed three-component coupling to form a carbon-carbon bond with high enantioselectivity [1].

Key Experimental Data Point [1]:

Organozinc Reagent Reaction Context Product Yield Enantiomeric Ratio (er)
This compound • LiCl Ni-catalyzed radical addition/cross-coupling with tert-butyl iodide and vinylB(pin) Successful formation of product 4 (exact yield not specified for this specific substrate) 95:5 er

Detailed Experimental Protocol

The methodology for the reaction involving this compound is as follows, based on the cited study [1]:

  • Reaction Setup: The reaction was performed in a mixture of THF and DMA (Dimethylacetamide) as the solvent.
  • Catalyst System: NiBr₂•glyme (10 mol%) and a chiral diamine ligand (L1) (13 mol%) were used to form the active catalyst.
  • Reaction Conditions: The reaction vessel was charged with the catalyst, vinylB(pin), tert*-butyl iodide, and the This compound • LiCl reagent. The reaction was then stirred at 0 °C for 18 hours.
  • Reagent Preparation: The this compound reagent was prepared by the addition of methyllithium (MeLi) to zinc chloride (ZnCl₂), resulting in the formation of "RZnCl•LiCl" [1]. The study also found that adding LiCl to reactions of alkylzinc bromide reagents could recapitulate the beneficial effect on enantioselectivity [1].

Mechanism and Role of LiCl

The high efficiency and selectivity of organozinc reagents in such transformations are significantly influenced by additives like LiCl. The following diagram illustrates its mechanistic role based on fluorescence microscopy studies [2]:

G Start Organozinc Intermediate on Zn Metal Surface LiCl LiCl Activation Start->LiCl  Additive SolubleAte Soluble Zincate Complex (THF)ₙLi[RZnX₂] LiCl->SolubleAte  Solubilization Equilibrium Schlenk Equilibrium SolubleAte->Equilibrium  Disproportionation R2Zn Neutral R₂Zn (Major Solution Species) Equilibrium->R2Zn LiZnX3 (THF)ₙLi[ZnX₃] Equilibrium->LiZnX3

  • Mechanism of LiCl Activation: The formation of solution organozinc species is a two-step process. First, an organozinc intermediate forms on the zinc metal surface via oxidative addition. Second, LiCl accelerates the solubilization of this intermediate by forming a more soluble "ate" complex, (THF)ₙLi[RZnX₂], which then disproportionates into the dominant solution species, neutral R₂Zn, and (THF)ₙLi[ZnX₃] [2]. This activation is crucial for efficient coupling.

References

methylzinc chloride spectroscopic validation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure & Spectroscopic Data

The table below summarizes the quantitatively determined structure of monomeric methylzinc chloride from gas-phase rotational spectroscopy studies, which serves as a benchmark for computational chemistry [1].

Parameter Value Experimental Method & Conditions
Molecular Formula CH₃ZnCl -
Molecular Symmetry C₃ᵥ Gas-phase rotational spectroscopy
Zn-C Bond Length 1.929 Å (rm(2) structure) Millimeter-wave spectroscopy, 263–303 GHz range
Zn-Cl Bond Length 2.126 Å (rm(2) structure) Millimeter-wave spectroscopy, 263–303 GHz range
Zn-C-H Bond Angle 110.7° Derived from structure
Key Spectroscopic Constant (Rotational) B₀ = 3027.3329 MHz (for ClZnCH₃) Measured for the ground vibrational state

This structure is notably different from those found in the solid state, where this compound forms complex, often polymeric structures with tetrahedrally coordinated zinc atoms [1].

Experimental Protocol for Spectroscopic Validation

For researchers aiming to reproduce or verify these findings, here is a detailed methodology based on the published study [1].

  • Objective: To determine the precise, monomeric gas-phase molecular structure of this compound (CH₃ZnCl) and its isotopologues using high-resolution rotational spectroscopy.

  • Principle: The technique measures the energies associated with the rotation of molecules. By applying millimeter-wave radiation and observing the frequencies at which molecules absorb energy (rotational transitions), the principal molecular constants (like rotational constants) can be determined. Analyzing these constants across different isotopic species allows for the accurate calculation of the molecular structure, independent of solid-state packing effects.

  • Synthesis & Sample Introduction: The monomeric CH₃ZnCl was generated in a gaseous state directly within the spectrometer using in-situ synthesis. A mixture of diethylzinc (Et₂Zn) and methyl chloride (CH₃Cl), diluted in an inert carrier gas (argon), was passed through a DC discharge nozzle. This discharge activates the zinc metal, facilitating a gas-phase insertion reaction to form the target molecule [1].

  • Instrumentation: A low-temperature millimeter-wave direct absorption spectrometer was used. The instrument consists of [1]:

    • Radiation Source: Gunn oscillators (65–142 GHz) coupled with Schottky diode multipliers to generate higher frequencies (up to ~850 GHz).
    • Reaction Cell: A cooled, temperature-controlled chamber where the gas-phase reaction occurs and the spectroscopic measurements are taken.
    • Detector: A liquid He-cooled InSb hot-electron bolometer for sensitive detection.
  • Data Collection: The pure rotational spectrum was recorded in the 263–303 GHz frequency range. Measurements were performed at a cell temperature of -63 °C to stabilize the reactive species.

  • Isotopic Substitution & Structure Determination: To accurately determine the structure, spectra for several isotopologues were measured: ³⁷ClZnCH₃, ClZnCD₃, and ClZn¹³CH₃. The rotational constants obtained from these spectra were used to calculate a refined rm(2) structure, which is considered a very accurate representation of the average molecular geometry in the gas phase [1].

The following diagram illustrates the core workflow of this experimental approach:

cluster_synthesis 1. Gas-Phase Synthesis cluster_analysis 2. Spectroscopic Analysis cluster_calc 3. Structure Determination Start Start: Experimental Workflow Synth1 Introduce Et₂Zn + CH₃Cl in Argon carrier gas Start->Synth1 Synth2 Activate via DC Discharge Synth1->Synth2 Synth3 Generate monomeric CH₃ZnCl Synth2->Synth3 Analysis1 Expose to Millimeter-Waves (263-303 GHz) Synth3->Analysis1 Analysis2 Measure Rotational Transitions Analysis1->Analysis2 Analysis3 Fit Rotational Constants (B₀) Analysis2->Analysis3 Calc1 Repeat for Isotopologues (³⁷Cl, ¹³C, CD₃) Analysis3->Calc1 Calc2 Calculate rm(2) Structure Calc1->Calc2

Key Analytical Insights for Comparison

  • C₃ᵥ Symmetry Confirmation: The observed rotational spectrum exhibited a classic prolate symmetric-top pattern, which is direct experimental evidence for the C₃ᵥ symmetry and a linear Cl-Zn-C backbone in the gas phase [1].
  • Bond Length Insight: The Zn-C bond in CH₃ZnCl (1.929 Å) is nearly identical to that in HZnCH₃ (1.928 Å) and IZnCH₃ (1.920 Å), indicating minimal influence of the halogen on the Zn-methyl group bond length in these monomeric species [1].
  • Handling Note for Commercial Material: It is important to distinguish the gas-phase monomer from the commercial product. This compound is typically handled and sold as a 2M solution in tetrahydrofuran (THF) to stabilize it, as the neat compound is highly reactive and likely associated [2] [3]. This solution is highly flammable and causes severe skin burns [2].

Broader Context & Application Notes

  • Comparison with Zinc Chloride (ZnCl₂): While this compound is an organometallic reagent, its zinc chloride (ZnCl₂) precursor has been extensively characterized. Analytical data for ZnCl₂ (e.g., FT-IR peak at 511 cm⁻¹ for Zn-Cl stretch, PXRD patterns, DSC/TGA thermal profiles) can provide a useful foundational contrast when discussing the altered properties of the organozinc derivative [4].
  • Relevance in Biological Context: Zinc ions (Zn²⁺), released from compounds like ZnCl₂, play significant signaling roles in biology, regulating processes like cell proliferation and wound healing [5] [6]. This is a key consideration for drug development professionals, as the biological activity of zinc-based compounds is often linked to the Zn²⁺ ion [5].

References

comparing methylzinc chloride with Grignard reagents

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Methylzinc Chloride Grignard Reagents
General Reactivity Mild nucleophile; less reactive [1] Strong nucleophile and base [2]
Functional Group Tolerance Good; higher chemoselectivity [1] Poor; reacts with many protic and electrophilic groups [2]
Bond Polarity Less polar C–Zn bond [1] Highly polar C–Mg bond [1]
Typical Uses Negishi coupling, chemoselective additions [3] Formation of C–C bonds with aldehydes, ketones, esters, epoxides, and CO₂ [2]
Catalytic Enhancement Can be generated from Grignard reagents and ZnCl₂ to improve efficiency [4] Often requires catalysts (e.g., ZnCl₂) for reactions with less reactive substrates like nitriles [4]

Deeper Dive into Reactivity and Mechanisms

The differences in their behavior stem from fundamental chemical properties and are clearly demonstrated in specific experimental protocols.

  • Bond Polarity and Nucleophilicity: The carbon-metal bond in Grignard reagents (C–Mg) is significantly more polar than that in organozinc compounds (C–Zn) [1]. This higher polarity makes Grignard reagents much stronger nucleophiles. Consequently, this compound is a milder reagent that can be more suitable for complex molecules with sensitive functional groups [1].

  • Reaction with Nitriles (Experimental Protocol): A clear example of their differing reactivity is the addition to aromatic nitriles to form ketones. Grignard reagents alone often require reflux conditions and can lead to low yields and byproducts. However, adding a catalytic amount of ZnCl₂ (20 mol%) dramatically improves the reaction [4].

    Optimized Experimental Workflow (ZnCl₂-Catalyzed)

    G A Aromatic Nitrile (1a) D Reaction in THF at 25°C for 6 hours A->D B n-BuMgCl (2a) (2.3 equiv.) B->D C ZnCl₂ Catalyst (0.2 equiv.) C->D E Hydrolysis (with aqueous HCl) D->E F Ketone (3aa) Isolated in 95% yield E->F

    This workflow shows the efficient, mild protocol for the ZnCl₂-catalyzed Grignard addition to nitriles [4].

    Mechanistic Insight: ZnCl₂ reacts with the Grignard reagent in situ to form a more reactive zinc(II)ate species. This species has stronger nucleophilicity but lower basicity, which promotes the alkyl transfer to the nitrile and suppresses side reactions like α-deprotonation [4]. This protocol highlights how understanding the synergy between Mg and Zn reagents can lead to more efficient synthetic methods.

How to Choose for Your Research

Your choice between this compound and a Grignard reagent depends entirely on the goal of your reaction:

  • Choose this compound when you need to perform a chemoselective methylation on a complex molecule that contains other reactive functional groups [1]. It is also the standard reagent for Negishi cross-coupling reactions [3].

  • Choose a Grignard Reagent when you need high reactivity and are working with standard electrophiles like aldehydes or ketones in a relatively simple system [2]. For challenging substrates like nitriles, remember that a ZnCl₂ catalyst can be employed to enhance the Grignard reagent's efficiency and enable milder reaction conditions [4].

References

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Hydrogen Bond Acceptor Count

1

Exact Mass

113.921470 g/mol

Monoisotopic Mass

113.921470 g/mol

Heavy Atom Count

3

Dates

Last modified: 11-23-2023

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